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  • Product: (5-Vinyl-2-furyl)methanol

Core Science & Biosynthesis

Foundational

Molecular Architecture, Reactivity, and Pharmacological Profiling of 5-Vinylfurfuryl Alcohol

Executive Summary In the fields of natural product synthesis, flavor chemistry, and neuropharmacology, 5-vinylfurfuryl alcohol —universally recognized in industrial and pharmacological contexts as furanoid linalool oxide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of natural product synthesis, flavor chemistry, and neuropharmacology, 5-vinylfurfuryl alcohol —universally recognized in industrial and pharmacological contexts as furanoid linalool oxide or tetrahydro-α,α,5-trimethyl-5-vinylfurfuryl alcohol—represents a critical monoterpene derivative. Naturally occurring in the essential oils of Coriandrum sativum, Lavandula angustifolia, and Camellia sinensis, this compound is a downstream product of linalool oxidation.

This whitepaper provides an in-depth technical analysis of the molecular structure, regioselective synthesis, and emerging pharmacological applications of 5-vinylfurfuryl alcohol. Designed for drug development professionals and synthetic chemists, this guide bridges the gap between fundamental chemical reactivity and applied neuropharmacology.

Molecular Architecture & Stereochemistry

The molecular framework of 5-vinylfurfuryl alcohol (C₁₀H₁₈O₂) is defined by a central tetrahydrofuran (THF) ring. The architecture is characterized by two highly substituted stereocenters at the C2 and C5 positions of the furan ring:

  • C5 Position: Harbors a methyl group and the defining vinyl (ethenyl) group .

  • C2 Position: Features a 2-hydroxypropan-2-yl (hydroxyisopropyl) moiety.

Because of the two chiral centers, the molecule exists as a pair of diastereomers: cis-furanoid and trans-furanoid linalool oxide. The spatial orientation of the bulky hydroxyisopropyl group relative to the vinyl group dictates the molecule's binding affinity to biological receptors and its olfactory profile.

Physicochemical Properties

The following table summarizes the validated physicochemical parameters of the compound, critical for analytical tracking and formulation[1].

ParameterValidated Data
IUPAC Name 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-ol
Industry Synonyms 5-vinylfurfuryl alcohol; Furanoid Linalool Oxide
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
Boiling Point 58°C (at 13 mmHg)
Specific Gravity 0.874 – 0.878
Refractive Index 1.449 – 1.454
JECFA Number 1454 (cis) / 1455 (mixture)

Chemical Reactivity & Mechanistic Pathways

The synthesis of 5-vinylfurfuryl alcohol from linalool is a masterclass in regioselectivity and kinetic control. The transformation mimics the plant biosynthetic pathway, relying on a two-step epoxidation-cyclization cascade.

Causality of Reagent Selection:

  • Regioselective Epoxidation: Linalool possesses two double bonds: a terminal vinyl group (C1-C2) and a trisubstituted alkene (C6-C7). Because the trisubstituted alkene is significantly more electron-rich, an electrophilic peroxyacid like m-chloroperbenzoic acid (m-CPBA) will selectively attack it. This leaves the terminal vinyl group completely intact, forming 6,7-epoxylinalool[2].

  • Kinetic Cyclization: The addition of a catalytic strong acid, such as p-toluenesulfonic acid (PTSA), protonates the epoxide oxygen, increasing the electrophilicity of the adjacent carbons. The C3 hydroxyl group then acts as an internal nucleophile. According to Baldwin's rules, the 5-exo-tet ring closure (forming the 5-membered furanoid ring) is kinetically favored over the 6-endo-tet closure (forming the 6-membered pyranoid ring). This kinetic preference reliably yields an ~81:19 ratio of 5-vinylfurfuryl alcohol to its pyranoid isomer[3].

Synthesis Linalool Linalool (Monoterpene Precursor) Epoxidation Regioselective Epoxidation (m-CPBA, 0°C) Linalool->Epoxidation Epoxide 6,7-Epoxylinalool (Intermediate) Epoxidation->Epoxide Cyclization Intramolecular Cyclization (Acid Catalyzed: PTSA) Epoxide->Cyclization Furanoid 5-vinylfurfuryl alcohol (Furanoid Form - 81%) Cyclization->Furanoid 5-exo-tet (Kinetic) Pyranoid Pyranoid Linalool Oxide (Minor Form - 19%) Cyclization->Pyranoid 6-endo-tet (Thermodynamic)

Caption: Regioselective synthesis pathway of 5-vinylfurfuryl alcohol from linalool.

Experimental Protocol: Self-Validating Synthesis Workflow

To ensure high scientific integrity, the following protocol is designed as a self-validating system . By integrating Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) at specific checkpoints, researchers can verify the mechanistic progression without proceeding blindly to the next step.

Step-by-Step Methodology

Phase 1: Epoxidation

  • Preparation: Dissolve 25 g (162 mmol) of (-)-(R)-linalool in 150 mL of anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask. Cool the system to 0 °C using an ice bath to prevent thermal degradation of the impending epoxide.

  • Reagent Addition: Slowly add 1.05 equivalents of m-CPBA in small portions under vigorous magnetic stirring.

  • Validation Checkpoint 1 (TLC): After 2 hours, run a TLC (Eluent: 8:2 Hexane/Ethyl Acetate). The disappearance of the linalool spot (R_f ~ 0.5) and the emergence of a new, lower-mobility spot (R_f ~ 0.35) confirms the complete formation of 6,7-epoxylinalool. Do not proceed if the linalool spot persists.

Phase 2: Intramolecular Cyclization 4. Catalysis: Without isolating the epoxide (one-pot approach), add 1.0 g (5.2 mmol) of p-toluenesulfonic acid (PTSA) directly to the reaction mixture at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour. 5. Validation Checkpoint 2 (TLC): Run a second TLC. The epoxide spot will vanish, replaced by a cluster of spots (R_f ~ 0.3 - 0.4) representing the furanoid and pyranoid isomers. 6. Quenching & Extraction: Quench the reaction with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted peroxides, followed by saturated NaHCO₃ to neutralize the PTSA. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate via rotary evaporation.

Phase 3: Separation and Analytical Validation 7. Chromatography: Separate the furanoid isomers (5-vinylfurfuryl alcohol) from the pyranoid isomers using silica gel column chromatography. 8. Validation Checkpoint 3 (GC-MS): Inject the purified fractions into a GC-MS. 5-vinylfurfuryl alcohol will elute before the pyranoid isomers due to its lower boiling point and more compact 5-membered ring structure. The mass spectrum will show a distinct molecular ion peak at m/z 170.

Pharmacological Applications & Neuroactivity

Beyond its established role as a flavoring agent, 5-vinylfurfuryl alcohol has garnered significant attention in drug development for its neuroactive properties.

Antinociceptive and Anticonvulsant Potential

In vivo murine models have demonstrated that 5-vinylfurfuryl alcohol possesses potent antinociceptive (pain-blocking) and anticonvulsant capabilities. When administered intraperitoneally, the compound significantly increases the latency to first seizure onset in pentylenetetrazol (PTZ)-induced seizure models and reduces the duration of tonic seizures in Maximum Electroshock (MES) tests[4].

Crucially, the compound exhibits an excellent safety profile. The LD₅₀ in mice is approximately 721 mg/kg, indicating a wide therapeutic index with no observed impairment of motor coordination at effective doses[4].

Mechanism of Action: GABA_A Receptor Modulation

The anticonvulsant causality is rooted in the compound's interaction with the central nervous system. 5-vinylfurfuryl alcohol acts as a positive allosteric modulator at inhibitory GABA_A receptors. By binding to the receptor complex, it potentiates GABAergic responses, leading to an increased influx of chloride (Cl⁻) ions. This hyperpolarizes the neuronal membrane, effectively raising the threshold required for action potential firing and suppressing seizure propagation[5].

Mechanism VFA 5-vinylfurfuryl alcohol (Systemic Administration) BBB Blood-Brain Barrier Penetration VFA->BBB GABAA GABAA Receptor Positive Allosteric Modulation BBB->GABAA Inhibition Neuronal Hyperpolarization (Increased Cl- Influx) GABAA->Inhibition Anticonvulsant Anticonvulsant Effect (Increased Seizure Latency) Inhibition->Anticonvulsant Antinociceptive Antinociceptive Effect (Reduced Pain Perception) Inhibition->Antinociceptive

Caption: Neuromodulatory mechanism of 5-vinylfurfuryl alcohol via GABA_A receptors.

References

  • Food and Agriculture Organization of the United Nations (FAO).Online Edition: "Specifications for Flavourings" - 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran.
  • Semantic Scholar.A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide.
  • BenchChem.Protocol for the Stereospecific Synthesis of Linalool Oxides via Epoxidation and Cyclization.
  • Taylor & Francis Online.Antinociceptive and anticonvulsant effects of the monoterpene linalool oxide.
  • Frontiers in Chemistry.Metabolic Products of Linalool and Modulation of GABAA Receptors.
Exploratory

Solubility of (5-Vinyl-2-furyl)methanol in polar vs non-polar solvents

Title: Thermodynamic and Empirical Solvation Profiling of (5-Vinyl-2-furyl)methanol: A Technical Guide for Polar and Non-Polar Systems Executive Summary: The Amphiphilic Challenge In drug development and advanced organic...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic and Empirical Solvation Profiling of (5-Vinyl-2-furyl)methanol: A Technical Guide for Polar and Non-Polar Systems

Executive Summary: The Amphiphilic Challenge

In drug development and advanced organic synthesis, the accurate prediction and empirical validation of an intermediate’s solubility are critical for reaction optimization, extraction, and formulation. (5-Vinyl-2-furyl)methanol (CAS: 59288-24-3) presents a unique physicochemical challenge. It is a highly functionalized molecule characterized by a dual-natured structural profile: a polar hydroxymethyl group capable of strong hydrogen bonding, attached to a moderately polarizable furan ring, which is in turn substituted with a highly lipophilic, non-polar vinyl group.

This guide provides an in-depth mechanistic analysis of how these structural motifs dictate the compound's solubility across polar and non-polar solvent spaces. By grounding our approach in first-principles thermodynamics and validated experimental protocols, we establish a predictive and empirical framework for handling this versatile intermediate.

Structural Causality and Solvation Thermodynamics

To understand the solubility of (5-Vinyl-2-furyl)methanol, we must deconstruct the molecule into its thermodynamic interaction sites. The causality of its dissolution behavior is best explained through the lens of Hansen Solubility Parameters (HSP) , which divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (


), Polar (

), and Hydrogen Bonding (

)[1].
  • The Hydroxyl Group (-OH): This is the primary driver for solubility in polar protic and aprotic solvents. It acts as both a strong hydrogen bond donor and acceptor, significantly increasing the

    
     parameter.
    
  • The Furan Ring: The oxygen heteroatom within the aromatic furan ring acts as a weak hydrogen bond acceptor and contributes to dipole-dipole interactions (

    
    ). Furthermore, the delocalized 
    
    
    
    -electron cloud enables
    
    
    stacking interactions, particularly with aromatic non-polar solvents[2].
  • The Vinyl Group (-CH=CH2): This moiety is strictly non-polar. It interacts solely via Van der Waals (dispersion) forces (

    
    ). In aqueous systems, this lipophilic tail disrupts the hydrogen-bonded network of water, imposing an entropic penalty that limits infinite miscibility[3].
    

SolvationMechanisms Molecule (5-Vinyl-2-furyl)methanol (Amphiphilic Nature) Hbond Hydrogen Bonding (Hydroxyl Group) Molecule->Hbond Dipole Dipole-Dipole (Furan Oxygen) Molecule->Dipole VdW Van der Waals (Vinyl & Furan) Molecule->VdW PiPi Pi-Pi Stacking (Conjugated System) Molecule->PiPi Polar Polar Solvents (e.g., Water, DMSO) NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Hbond->Polar Primary Driver Dipole->Polar Secondary Driver VdW->NonPolar Primary Driver PiPi->NonPolar Aromatic Solvents

Logical relationship mapping of (5-Vinyl-2-furyl)methanol solvation mechanisms.

Behavior in Polar vs. Non-Polar Environments

Polar Solvents (Water, Methanol, DMSO)

In highly polar, hydrogen-bonding solvents like Methanol and Dimethyl Sulfoxide (DMSO), (5-Vinyl-2-furyl)methanol exhibits exceptional solubility. The solvent molecules readily solvate the hydroxyl group, while the furan ring's dipole aligns with the solvent's dielectric field.

  • Aqueous Limitations: While the -OH group drives water solubility, the hydrophobic vinyl-furan backbone prevents complete miscibility. The water molecules must form an ordered "cage" (clathrate-like structure) around the vinyl group, which is thermodynamically unfavorable (hydrophobic effect). Thus, water solubility is moderate and highly temperature-dependent.

Non-Polar Solvents (Hexane, Toluene, Dichloromethane)

In non-polar environments, the dissolution mechanism shifts entirely.

  • Aliphatic Solvents (n-Hexane): Solubility is relatively low. Hexane interacts only via weak dispersion forces (

    
    ). It lacks the energy required to break the strong intermolecular hydrogen bonds between the hydroxyl groups of bulk (5-Vinyl-2-furyl)methanol molecules.
    
  • Aromatic Solvents (Toluene): Solubility is significantly higher than in hexane. Toluene's

    
    -system engages in 
    
    
    
    stacking with the furan ring, providing a secondary thermodynamic driving force that overcomes the solute's self-association.

Quantitative Data Synthesis

Based on thermodynamic modeling and structural analogs, the predicted solubility profile of (5-Vinyl-2-furyl)methanol is summarized below. This data guides initial solvent selection for extraction or crystallization workflows.

Solvent ClassRepresentative SolventPredicted Solubility RangePrimary Solvation Mechanism
Highly Polar (Protic) WaterLow to Moderate (<10 mg/mL)H-Bonding (donor/acceptor)
Highly Polar (Protic) Methanol, EthanolHigh (>100 mg/mL)H-Bonding, Dipole-Dipole
Polar (Aprotic) DMSO, DMFVery High (>200 mg/mL)Strong H-Bond acceptance
Non-Polar (Aromatic) TolueneModerate to High (~50 mg/mL)

Stacking, Dispersion
Non-Polar (Aliphatic) n-HexaneLow (<5 mg/mL)Weak Dispersion Forces

Experimental Protocol: High-Fidelity Solubility Determination

To transition from theoretical predictions to empirical data, a robust, self-validating experimental protocol is required. Standard vigorous shake-flask methods often fail for amphiphilic liquids like furan derivatives due to the formation of stable micro-emulsions, leading to an overestimation of solubility[4].

Step-by-Step Methodology:
  • Solvent Preparation: Dispense 20 mL of the target solvent (e.g., HPLC-grade Water, Toluene, or Hexane) into a 50 mL thermostated glass jacketed vessel maintained at exactly 25.0 ± 0.1 °C.

  • Solute Addition: Introduce an excess amount of (5-Vinyl-2-furyl)methanol (e.g., 500 mg for aqueous tests) to ensure the system exceeds the saturation point.

  • Isothermal Slow-Stirring: Insert a magnetic stir bar and stir at a low rate (approx. 100-150 rpm). Causality: Slow stirring prevents the shear forces that generate micro-emulsions, ensuring that only truly dissolved solute is measured in the aqueous phase[5].

  • Equilibration & Sampling (Self-Validation): Allow the system to equilibrate. Extract 1 mL aliquots of the supernatant at

    
     hours and 
    
    
    
    hours using a syringe equipped with a 0.22 µm PTFE filter. If the concentration difference between 24h and 48h is
    
    
    , thermodynamic equilibrium is validated.
  • Quantification: Dilute the filtered aliquots with a compatible mobile phase (e.g., Acetonitrile/Water) and inject into an HPLC-UV system. Quantify the concentration against a pre-established multi-point calibration curve using the furan ring's UV absorbance maximum (

    
     nm).
    

ExperimentalWorkflow Step1 1. Solvent Selection & Prep (Polar/Non-Polar Panel) Step2 2. Excess Solute Addition (Modified OECD 105) Step1->Step2 Prepare Vials Step3 3. Isothermal Equilibration (Slow-Stir, 24-48h at 25°C) Step2->Step3 Agitate/Stir Step4 4. Phase Separation (0.22 µm PTFE Filtration) Step3->Step4 Isolate Supernatant Step5 5. Quantification (HPLC-UV/Vis) Step4->Step5 Dilute & Inject Step6 6. Thermodynamic Validation (ΔC < 5% between 24h & 48h) Step5->Step6 Analyze Data

Step-by-step workflow for high-fidelity empirical solubility determination.

Conclusion

The solubility of (5-Vinyl-2-furyl)methanol is a delicate balance of competing thermodynamic forces. Its hydroxyl group aggressively seeks hydrogen-bonding networks, driving solubility in polar solvents, while its vinyl-furan backbone heavily restricts aqueous miscibility and promotes interactions with aromatic non-polar solvents. By applying Hansen Solubility Parameters and utilizing a rigorously validated slow-stir experimental workflow, researchers can accurately map and manipulate the solvation behavior of this critical intermediate for downstream applications.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Verified at:[Link]

  • OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Verified at: [Link]

  • Mauriello, F., et al. (2010). H-Bonding of Furan and Its Hydrogenated Derivatives with the Isolated Hydroxyl of Amorphous Silica: An IR Spectroscopic and Thermodynamic Study. The Journal of Physical Chemistry C. Verified at:[Link]

  • Kos, R., et al. (2017). Thermodynamic characteristics of ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoat derivatives. Modern Organic Chemistry Research. Verified at:[Link]

Sources

Foundational

(5-Vinyl-2-furyl)methanol: Comprehensive Chemical Profiling, Synthesis, and Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary (5-Vinyl-2-furyl)methanol , widely known by its synonym 5-vinylfurfuryl alcohol ,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

(5-Vinyl-2-furyl)methanol , widely known by its synonym 5-vinylfurfuryl alcohol , is a highly reactive furan derivative characterized by the presence of a conjugated vinyl group and an allylic hydroxymethyl moiety[1][2]. As a bifunctional building block, it serves as a critical intermediate in the synthesis of complex furanic architectures, pharmaceuticals, and advanced polymeric materials. Furthermore, its unique structural profile imparts distinct ethereal and roasted olfactory notes, making it a compound of interest in the flavor and fragrance industry[1][3].

This technical guide provides an authoritative synthesis of its chemical identifiers, physicochemical properties, mechanistic synthesis pathways, and handling protocols, designed to support rigorous research and industrial scale-up.

Chemical Identity & Core Identifiers

Accurate chemical identification is the cornerstone of reproducible research. Table 1 consolidates the primary identifiers for (5-Vinyl-2-furyl)methanol, ensuring seamless integration into chemical inventory systems and computational databases.

Table 1: Chemical Identifiers

Identifier TypeValue
IUPAC Name (5-Ethenylfuran-2-yl)methanol
Common Synonyms 5-Vinylfurfuryl alcohol; 5-Hydroxymethyl-2-vinylfuran
CAS Registry Number 59288-24-3[2]
SMILES OCc1ccc(C=C)o1
InChI InChI=1S/C7H8O2/c1-2-6-3-4-7(5-8)9-6/h2-4,8H,1,5H2
Molecular Formula C₇H₈O₂[2]

Physicochemical Properties & Structural Analysis

The reactivity of (5-Vinyl-2-furyl)methanol is dictated by the electron-rich furan ring, which mediates communication between the electron-donating hydroxymethyl group at C2 and the conjugated vinyl group at C5. Table 2 outlines its core quantitative properties.

Table 2: Physicochemical & Computational Data

PropertyValue
Molecular Weight 124.14 g/mol [2]
Exact Mass 124.0524 Da
Topological Polar Surface Area (TPSA) 30.2 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Appearance Colorless to light yellow/orange liquid[4]
Odor Profile Pungent, ethereal, fruity, and roasted notes
Reactivity Causality

The furan ring exhibits aromaticity, but it is less aromatic than benzene, making it highly susceptible to electrophilic aromatic substitution and Diels-Alder cycloadditions. The presence of the vinyl group extends the


-conjugation of the furan system, significantly lowering the HOMO-LUMO gap. This extended conjugation makes the molecule highly prone to radical-initiated autoxidation and polymerization, dictating strict handling and storage protocols (detailed in Section 6).

Synthesis Methodology: Wittig Olefination

While various synthetic routes exist, the most direct and laboratory-friendly method for synthesizing (5-Vinyl-2-furyl)methanol is the Wittig olefination of the bio-based platform chemical 5-Hydroxymethylfurfural (HMF) [4].

Mechanistic Rationale

HMF contains both an aldehyde and a primary alcohol. Because the hydroxyl proton is acidic (pKa ~15), a standard Wittig reaction requires a strategic modification. Causality in experimental design: To prevent the ylide from being quenched by the alcohol, 2.1 equivalents of the Wittig reagent (or a sacrificial base) must be used. The first equivalent acts as a base to deprotonate the alcohol, forming a transient lithium alkoxide that protects the hydroxyl group in situ. The second equivalent performs the nucleophilic attack on the aldehyde carbon, forming the oxaphosphetane intermediate that collapses into the desired vinyl group.

Reaction Pathway Visualization

SynthesisPathway HMF 5-Hydroxymethylfurfural (HMF) Reaction Wittig Olefination (THF, -78°C to RT) HMF->Reaction Reagents Ph3PCH3Br / n-BuLi (2.1 equiv) Reagents->Reaction Product (5-Vinyl-2-furyl)methanol CAS: 59288-24-3 Reaction->Product Byproduct Ph3P=O (Byproduct) Reaction->Byproduct

Fig 1: Wittig olefination pathway for synthesizing (5-Vinyl-2-furyl)methanol from HMF.

Step-by-Step Experimental Protocol

Reagents Required:

  • 5-Hydroxymethylfurfural (HMF) (1.0 equiv)

  • Methyltriphenylphosphonium bromide (2.1 equiv)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes) (2.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Ylide Generation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Flush with Argon. Suspend methyltriphenylphosphonium bromide (2.1 equiv) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the suspension to 0 °C using an ice-water bath. Add n-BuLi (2.1 equiv) dropwise via syringe. Stir the resulting bright yellow/orange ylide solution for 30 minutes at 0 °C.

  • Substrate Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dissolve HMF (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Propagation: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for 4–6 hours. The reaction progress can be monitored via TLC (Hexanes:Ethyl Acetate, 7:3).

  • Quenching: Once HMF is fully consumed, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction & Washing: Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude mixture will contain a significant amount of triphenylphosphine oxide (Ph₃P=O). Purify the residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate to yield pure (5-Vinyl-2-furyl)methanol as a pale yellow liquid.

Industrial & Research Applications

  • Flavor and Fragrance Industry: (5-Vinyl-2-furyl)methanol and its derivatives (such as 5-vinylfurfuryl acetate) are recognized for their potent olfactory properties. They are utilized as flavoring agents to impart deep, roasted, and caramel-like notes to processed foods and beverages[1][3].

  • Polymer Chemistry: The dual functionality of the molecule allows it to act as a cross-linking agent. The vinyl group can participate in radical polymerization, while the furan ring can undergo reversible Diels-Alder reactions with maleimides, making it a valuable monomer for self-healing polymers and dynamic covalent networks.

  • Synthetic Intermediate: It serves as a precursor for the synthesis of 5-acetoxymethyl-2-vinylfuran and other complex natural product analogs[4].

Safety, Handling, and Storage Protocols

Because of the electron-rich furan ring and the conjugated vinyl system, (5-Vinyl-2-furyl)methanol is highly reactive and prone to degradation if mishandled[4].

  • Autoxidation & Polymerization: Exposure to atmospheric oxygen and ambient light generates radical species that initiate the polymerization of the vinyl group or the oxidative cleavage of the furan ring.

  • Storage Requirements: The compound must be stored in a tightly sealed, amber-glass container to protect it from UV light. The headspace must be backfilled with an inert gas (Argon or Nitrogen).

  • Temperature: Store under refrigerated conditions (2–8 °C) or in a freezer (-20 °C) for long-term stability to suppress thermal polymerization[4].

  • Stabilization: For long-term storage or commercial shipping, the addition of a radical inhibitor, such as BHT (Butylated hydroxytoluene) at 100–500 ppm, is highly recommended.

References

  • U.S. Food and Drug Administration (FDA). "Substances Added to Food (formerly EAFUS) - 5-vinylfurfuryl alcohol". FDA.gov. Available at: [Link]

  • Food and Agriculture Organization of the United Nations (FAO). "Compendium of food additive specifications". FAO Knowledge Repository. Available at: [Link]

Sources

Exploratory

Toxicity and safety data sheets for (5-Vinyl-2-furyl)methanol

Title: Toxicity and Safety Data Sheets for (5-Vinyl-2-furyl)methanol: A Mechanistic and Methodological Guide Executive Summary (5-Vinyl-2-furyl)methanol (CAS 59288-24-3) is a specialized furan derivative utilized in adva...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Toxicity and Safety Data Sheets for (5-Vinyl-2-furyl)methanol: A Mechanistic and Methodological Guide

Executive Summary

(5-Vinyl-2-furyl)methanol (CAS 59288-24-3) is a specialized furan derivative utilized in advanced organic synthesis and drug development. Due to the presence of both a furan heterocycle and a reactive vinyl group, this compound presents unique toxicological challenges. As a Senior Application Scientist, I approach the safety profiling of this molecule not as a static list of hazards, but as a dynamic system of chemical reactivity. This whitepaper provides an in-depth analysis of its mechanistic toxicology, extrapolated safety data sheet (SDS) parameters, and a field-proven experimental workflow for assessing its bioactivation potential.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties is critical for predicting volatility, membrane permeability, and metabolic fate. Quantitative data for this compound is summarized below to facilitate rapid risk assessment.

ParameterData / Descriptor
Chemical Name (5-Vinyl-2-furyl)methanol
CAS Registry Number 59288-24-3
Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
Structural Features Furan heterocycle, C5-vinyl group, C2-hydroxymethyl group
Predicted LogP ~1.2 - 1.5 (Lipophilic enough for rapid hepatic uptake)

Mechanistic Toxicology: The Furan Ring Bioactivation Pathway

The core driver of toxicity for (5-Vinyl-2-furyl)methanol is its furan ring. Furan derivatives are generally pro-toxicants; their toxicity is not inherent but is instead initiated by [1].

Causality of Toxicity: Hepatic enzymes, specifically CYP2E1 and CYP3A4, catalyze the oxidation of the furan ring. This enzymatic cleavage results in the formation of a highly reactive α,β-unsaturated dialdehyde (an enedial intermediate, structurally analogous to cis-2-butene-1,4-dial)[2]. Because this enedial is a potent electrophile, it rapidly undergoes Michael addition and Schiff base formation with nucleophilic residues (such as the sulfhydryl group of cysteine or the ε-amino group of lysine) on cellular proteins and DNA[1].

This covalent binding disrupts macromolecular function, depletes intracellular glutathione (GSH), and induces severe oxidative stress, ultimately manifesting as hepatotoxicity and potential carcinogenicity[3]. Furthermore, the C5-vinyl group introduces a secondary site for CYP-mediated epoxidation, compounding the electrophilic burden.

Figure 1: CYP450-mediated bioactivation of furan derivatives to reactive enedials.

Safety Data Sheet (SDS) Core Components & Handling Protocols

Due to the specialized nature of (5-Vinyl-2-furyl)methanol, empirical in vivo toxicity data is limited. However, based on read-across methodology from structurally analogous compounds like [3] and vinylfuran, we can construct a highly reliable safety profile.

GHS Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Acute Toxicity (Inhalation) Category 4H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Carcinogenicity Category 2H351: Suspected of causing cancer (via bioactivation)
Flammable Liquids Category 3H226: Flammable liquid and vapor

Engineering Controls & PPE: Handle exclusively within a certified Class II Type B2 biological safety cabinet or a chemical fume hood. Nitrile gloves (double-layered) and chemical splash goggles are mandatory. The presence of the vinyl group makes the compound susceptible to spontaneous polymerization if exposed to heat or radical initiators; store at 2-8°C under an inert argon atmosphere.

Experimental Workflows for Toxicity Assessment

To definitively assess the hepatotoxic potential of (5-Vinyl-2-furyl)methanol during preclinical drug development, we must quantify its bioactivation. Because the enedial intermediate is transient, direct measurement is impossible. Instead, we employ a self-validating trapping assay using N-acetyl-L-cysteine (NAC)[2].

Protocol: In Vitro Trapping of Reactive Enedial Metabolites Self-Validating Logic: This protocol includes a minus-NADPH negative control. If adducts form only in the presence of NADPH, it definitively proves that toxicity is CYP450-dependent, isolating the exact mechanism of action.

  • Step 1: Microsomal Preparation Thaw Human Liver Microsomes (HLMs) on ice. Prepare a reaction mixture containing 1.0 mg/mL HLM protein, 3.3 mM MgCl2, and 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Trapping Agent Integration Add N-acetyl-L-cysteine (NAC) to the mixture at a final concentration of 5 mM. Causality: NAC acts as a surrogate for cellular glutathione, actively scavenging the highly unstable enedial to form a stable, detectable pyrrole conjugate[2].

  • Step 3: Substrate Addition Spike in (5-Vinyl-2-furyl)methanol to a final concentration of 50 µM (using <1% DMSO as the vehicle).

  • Step 4: Reaction Initiation & Incubation Pre-incubate the mixture at 37°C for 5 minutes. Initiate the bioactivation cascade by adding 1 mM NADPH. Incubate for exactly 30 minutes in a shaking water bath. (Run a parallel sample without NADPH as the negative control).

  • Step 5: Quenching & Extraction Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate denatured proteins.

  • Step 6: LC-MS/MS Quantification Transfer the supernatant to an autosampler vial. Analyze via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, targeting the specific m/z transition of the NAC-enedial conjugate.

Figure 2: In vitro workflow for trapping and quantifying reactive enedial metabolites.

Conclusion

The toxicological assessment of (5-Vinyl-2-furyl)methanol requires a deep mechanistic understanding of furan ring bioactivation. By recognizing its potential to form reactive enedials via CYP450 oxidation, researchers can implement appropriate safety controls and utilize precise LC-MS/MS trapping workflows to mitigate risks during chemical handling and early-stage drug development.

References

  • Title: The Food and Beverage Occurrence of Furfuryl Alcohol and Myrcene-Two Emerging Potential Human Carcinogens? | Source: PubMed / Toxics | URL: [Link]

  • Title: Mechanism of furfural toxicity and metabolic strategies to engineer tolerance in microbial strains | Source: PubMed / Microb Cell Fact | URL: [Link]

  • Title: Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes | Source: PubMed / Drug Metab Dispos | URL: [Link]

  • Title: Cytochrome P450-Mediated Bioactivation: Implication for the Liver Injury Induced by Fraxinellone, A Bioactive Constituent from Dictamni Cortex | Source: PubMed / Chem Res Toxicol | URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for the Synthesis of (5-Vinyl-2-furyl)methanol from HMF

Executive Summary (5-Vinyl-2-furyl)methanol (VFM) is a high-value bio-based monomer derived from the platform chemical 5-hydroxymethylfurfural (HMF). Structurally analogous to styrene but derived from renewable biomass,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Vinyl-2-furyl)methanol (VFM) is a high-value bio-based monomer derived from the platform chemical 5-hydroxymethylfurfural (HMF). Structurally analogous to styrene but derived from renewable biomass, VFM serves as a critical precursor for sustainable polymers, solvent-free adhesives, and pharmaceutical intermediates.

This guide details two validated protocols for the synthesis of VFM from HMF:

  • Protocol A (Direct Olefination): A high-yield, single-step Wittig reaction suitable for rapid synthesis.

  • Protocol B (Protection-Deprotection): A robust, two-stage pathway via an acetate intermediate, recommended for high-purity applications where isolation of the sensitive monomer is critical.

Key Technical Insight: The primary challenge in VFM synthesis is the molecule's dual reactivity. The vinyl group is prone to free-radical polymerization, while the hydroxymethyl group can undergo acid-catalyzed dehydration/etherification. Successful isolation requires strict pH control and temperature management during workup.

Strategic Reaction Pathways

The synthesis relies on the Wittig olefination of the aldehyde moiety of HMF. The choice between direct conversion and the protection route depends on the available equipment and purity requirements.

ReactionPathways HMF HMF (Starting Material) Acetate 5-Formylfurfuryl Acetate HMF->Acetate Acetylation (Ac2O/Py) VFM (5-Vinyl-2-furyl)methanol (Target VFM) HMF->VFM Protocol A: Direct Wittig (High Yield) VinylAcetate 5-Vinylfurfuryl Acetate Acetate->VinylAcetate Wittig Reaction VinylAcetate->VFM Hydrolysis (NaOH)

Figure 1: Strategic reaction pathways for VFM synthesis. Protocol A offers efficiency, while Protocol B offers stability during intermediate handling.

Protocol A: Direct High-Yield Wittig Olefination

This method utilizes a "green" chemistry approach, minimizing steps by directly converting HMF. Recent literature reports yields up to 95% using optimized conditions [1].

Reagents & Equipment
  • Substrate: 5-Hydroxymethylfurfural (HMF), >98% purity.[1]

  • Reagent: Methyltriphenylphosphonium bromide (MePPh3Br).[2][3]

  • Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Equipment: Schlenk line (inert atmosphere), rotary evaporator, vacuum distillation setup.

Step-by-Step Methodology
  • Ylide Formation:

    • In a flame-dried 250 mL round-bottom flask under Argon/Nitrogen, suspend MePPh3Br (1.2 equiv) in anhydrous THF (5 mL/mmol).

    • Cool to 0°C.[2][4]

    • Add KOtBu (2.2 equiv) portion-wise. Note: 2+ equivalents are required because the first equivalent deprotonates the hydroxyl group of HMF, while the second forms the ylide.

    • Stir at 0°C for 30–60 minutes until the solution turns bright yellow/orange, indicating active ylide formation.

  • Addition of HMF:

    • Dissolve HMF (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the HMF solution dropwise to the ylide suspension at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 2:1) or GC-MS.[5]

  • Quenching & Workup:

    • Quench the reaction with saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with Diethyl Ether (3 x 50 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Concentrate under reduced pressure (keep bath temp < 30°C to prevent polymerization).

  • Purification:

    • Crucial Step: Purify the crude oil via vacuum distillation (approx.[4] 0.2 mbar at 40–50°C).

    • Alternative: Flash column chromatography on silica gel (neutralized with 1% Et3N) using Hexane/EtOAc gradient.

Protocol B: Acetate Protection-Deprotection Route

This route is recommended when storing the intermediate is necessary, as the acetate derivative (5-vinylfurfuryl acetate) is more stable than the free alcohol [2, 3].

Phase 1: Acetylation of HMF
  • Mix HMF (1 equiv) with Acetic Anhydride (1.5 equiv) and Pyridine (2 equiv) at 0°C.

  • Stir for 2 hours at room temperature.

  • Quench with water, extract with EtOAc, and concentrate to yield 5-formylfurfuryl acetate .

Phase 2: Wittig Reaction[6]
  • Suspend MePPh3Br (1.1 equiv) in dry Diethyl Ether or THF under Argon.

  • Add NaH (1.1 equiv, 60% dispersion) at 0°C. Stir 1 hour.

  • Add 5-formylfurfuryl acetate (1 equiv) slowly.

  • Stir for 24 hours.

  • Workup as described in Protocol A. Purify by distillation to obtain 5-vinylfurfuryl acetate .

Phase 3: Hydrolysis to VFM
  • Dissolve 5-vinylfurfuryl acetate in Methanol.

  • Add 1M NaOH (2 equiv) at 0°C.

  • Stir for 10 hours at 0°C. Do not heat.

  • Neutralize carefully with dilute HCl (to pH 7), extract with ether, and distill.

Characterization & Data Analysis

The following NMR data confirms the structure of (5-Vinyl-2-furyl)methanol.

Table 1: 1H NMR Data (CDCl3, 300 MHz)

PositionChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Vinyl -CH= 6.48dd (J=17.5, 11.3 Hz)1HVinyl proton (internal)
Furan Ring 6.19d (J=3.3 Hz)1HFuran H-3
Furan Ring 6.15d (J=3.3 Hz)1HFuran H-4
Vinyl =CH2 5.66d (J=17.5 Hz)1HTerminal vinyl (trans)
Vinyl =CH2 5.15d (J=11.3 Hz)1HTerminal vinyl (cis)
-CH2-OH 4.58s2HMethylene protons
-OH 2.10br s1HHydroxyl proton

Note: Data adapted from Spange et al. [2] and consistent with terminal alkene patterns.

Experimental Workflow & Troubleshooting

Workflow Start Start: HMF Ylide Prepare Ylide (MePPh3Br + Base) 0°C, 1h Start->Ylide Reaction Add HMF Stir 4-12h, RT Ylide->Reaction Check TLC Check Complete? Reaction->Check Check->Reaction No (Add more base) Quench Quench (NH4Cl) Extract (Ether) Check->Quench Yes Distill Vacuum Distillation (0.2 mbar, 40°C) Quench->Distill Product Pure VFM Store at -20°C Distill->Product

Figure 2: Operational workflow for Protocol A (Direct Wittig).

Troubleshooting Guide
  • Low Yield: Ensure reagents are strictly anhydrous. Moisture destroys the ylide.

  • Polymerization (Gelling): The product spontaneously polymerizes at high temperatures or in the presence of acids. Always keep the bath temperature below 40°C during evaporation and add a radical inhibitor (e.g., BHT, 100 ppm) if storing the crude mixture.

  • Color Change: The product should be a colorless to pale yellow oil. Darkening indicates decomposition or polymerization.

Safety & Storage

  • Hazards: VFM is a reactive monomer. Avoid contact with strong acids or radical initiators unless polymerization is intended.

  • Storage: Store under an inert atmosphere (Argon) at -20°C.

  • Stabilizers: For long-term storage, addition of 0.1% MEHQ (Monomethyl ether hydroquinone) or BHT is recommended.

References

  • ACS Sustainable Chemistry & Engineering (2024). Chemoenzymatic Synthesis of Aromatic Vinyl Monomers from Biorenewable 5-Hydroxymethyl-2-Furfural.[6] [6]

  • Molecules (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinylfuran.[2][4] Spange, S. et al.

  • RSC Advances (2017). 5-Hydroxymethyl-2-vinylfuran: a biomass-based solvent-free adhesive.[7]

Sources

Application

Advanced Application Note: Diels-Alder Cycloaddition of (5-Vinyl-2-furyl)methanol

[1] Executive Summary (5-Vinyl-2-furyl)methanol (also known as 5-hydroxymethyl-2-vinylfuran, HMVF) represents a unique class of "dual-function" synthons.[1] It possesses a conjugated vinyl-furan system capable of radical...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

(5-Vinyl-2-furyl)methanol (also known as 5-hydroxymethyl-2-vinylfuran, HMVF) represents a unique class of "dual-function" synthons.[1] It possesses a conjugated vinyl-furan system capable of radical polymerization and a furan ring capable of reversible Diels-Alder (DA) cycloaddition.[2] This application note details the protocol for leveraging the Diels-Alder reactivity of HMVF, specifically targeting the furan ring to generate thermoreversible adducts. These intermediates are critical in the development of self-healing polymers, drug delivery systems, and complex heterocyclic scaffolds.

Key Challenge: The primary difficulty in working with HMVF is chemoselectivity. The vinyl group is highly prone to radical polymerization or oxidation, which can compete with the desired cycloaddition. This protocol incorporates specific stabilization steps to suppress polymerization, ensuring high yields of the DA adduct.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Paradox

HMVF presents three reactive sites:

  • The Furan Ring (Diene): Electron-rich, participates in [4+2] cycloaddition.

  • The Vinyl Group (Alkene): Prone to radical polymerization and electrophilic addition.

  • The Hydroxyl Group (Nucleophile): Capable of etherification or directing H-bonding.

In a typical Diels-Alder reaction with a dienophile (e.g., N-phenylmaleimide or maleic anhydride), the thermodynamic product is often the result of addition across the furan ring (intra-annular), forming an oxa-norbornene derivative. However, without radical inhibitors, the vinyl group will polymerize, leading to an intractable gel rather than a discrete molecule.[1]

Regioselectivity and Reversibility
  • Reversibility (Retro-Diels-Alder): The adducts formed at the furan ring are thermally unstable above 100°C–120°C. This property is exploited for "self-healing" materials but requires that synthesis be conducted at moderate temperatures (Room Temp to 60°C).

  • Exo/Endo Selectivity: Kinetic control favors the endo adduct (sterically crowded but electronically stabilized by secondary orbital interactions). Thermodynamic control (long reaction times, higher heat) favors the exo adduct.[1]

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the targeted DA route.

HMVF_Reaction_Pathways HMVF (5-Vinyl-2-furyl)methanol (Starting Material) Polymer Poly(vinylfuran) (Undesired Byproduct) HMVF->Polymer Radical Initiator / Heat (Without Inhibitor) DA_Adduct Oxa-norbornene Adduct (Target Product) HMVF->DA_Adduct + Dienophile Radical Inhibitor < 60°C Dienophile Dienophile (e.g., Maleimide) Dienophile->DA_Adduct Retro_DA Retro-DA (>110°C) DA_Adduct->Retro_DA Heat Retro_DA->HMVF

Figure 1: Competing reaction pathways for (5-Vinyl-2-furyl)methanol. Success depends on inhibiting the red pathway to favor the green pathway.

Experimental Protocol: Synthesis of HMVF-Maleimide Adduct

Objective: Synthesize the Diels-Alder adduct of (5-Vinyl-2-furyl)methanol with N-Phenylmaleimide (NPM).

Materials & Reagents
ReagentRolePurity/GradeNotes
(5-Vinyl-2-furyl)methanol Diene>95%Freshly synthesized or distilled.[1] Store at -20°C.
N-Phenylmaleimide (NPM) Dienophile98%Recrystallize if yellow (impurity).[1]
Dichloromethane (DCM) SolventAnhydrousAlternative: Toluene (for higher T).
Hydroquinone Inhibitor99%Prevents vinyl polymerization.
Magnesium Sulfate Drying AgentAnhydrous-
Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq (138 mg, 1 mmol) of (5-Vinyl-2-furyl)methanol in 5 mL of anhydrous Dichloromethane (DCM).

  • CRITICAL: Add 1.0 mol% (1.1 mg) of Hydroquinone. Rationale: This scavenges free radicals generated by trace oxygen or light, preventing the vinyl group from polymerizing.

  • Cool the solution to 0°C using an ice bath.

Step 2: Addition of Dienophile

  • Slowly add 1.05 eq (182 mg, 1.05 mmol) of N-Phenylmaleimide dissolved in 2 mL of DCM dropwise over 5 minutes.

  • Observation: The solution may turn slightly yellow, but should remain clear.

Step 3: Reaction & Monitoring

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C).

  • Stir the mixture for 12–24 hours .

    • Note: Furan rings with electron-withdrawing groups (like vinyl) are less reactive than alkyl-furans. Extended time is necessary.

  • TLC Monitoring: Use Hexane:Ethyl Acetate (1:1). The starting furan (high Rf) should disappear, and a new, more polar spot (Adduct) should appear.[1]

    • Stain: Use KMnO4 stain. The product will stain, but less intensely than the starting vinyl compound.

Step 4: Work-up and Isolation [1]

  • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at < 30°C . Warning: High heat (>50°C) can trigger the Retro-Diels-Alder reaction, reverting the product back to starting materials.

  • The crude residue is typically a viscous oil or semi-solid.

  • Purification: Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient from 10% to 40% Ethyl Acetate in Hexanes.

    • Precaution: Silica gel is slightly acidic and can cause dehydration of the alcohol or aromatization. Add 1% Triethylamine to the eluent to buffer the column.

Step 5: Characterization

  • Yield: Expect 70–85%.

  • 1H NMR (CDCl3): Look for the disappearance of furan protons (6.0–6.5 ppm) and the appearance of bridgehead protons (5.0–5.5 ppm) and the alkene protons of the oxa-norbornene ring (6.5 ppm). The vinyl group protons (5.0–5.8 ppm) should remain intact if polymerization was successfully inhibited.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Gel formation / Precipitate Vinyl polymerizationIncrease Hydroquinone to 2-5 mol%. Exclude light (wrap flask in foil).
Low Conversion Steric hindrance / Electronic deactivationIncrease concentration (0.5 M or 1.0 M). Switch solvent to Toluene and heat to 40°C (do not exceed 60°C).
Product Decomposition on Column Acid sensitivity of hemiacetal/alcoholUse neutral alumina instead of silica, or add 1% Et3N to the eluent.
Reversion to Starting Material Retro-Diels-Alder during workupKeep rotary evaporator bath < 30°C. Store product at 4°C.

Workflow Diagram

Protocol_Workflow Start Start: (5-Vinyl-2-furyl)methanol Inhibit Add Radical Inhibitor (Hydroquinone, 1 mol%) Start->Inhibit Mix Add Dienophile (NPM) in DCM at 0°C Inhibit->Mix React Stir at RT (25°C) 12-24 Hours Mix->React Check TLC Check: SM Disappeared? React->Check Check->React No (Wait) Workup Evaporate Solvent (<30°C) Check->Workup Yes Purify Column Chromatography (Buffered Silica) Workup->Purify End Final Product: DA Adduct Purify->End

Figure 2: Operational workflow for the synthesis of the HMVF Diels-Alder adduct.

References

  • Han, M., Liu, X., Zhang, X., Pang, Y., & Xu, J. (2017).[1] "5-Hydroxymethyl-2-vinylfuran: a biomass-based solvent-free adhesive."[3][4] Green Chemistry, 19(3), 722-728.[1][4] Link

  • Gandini, A. (2013).[1] "The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis." Progress in Polymer Science, 38(1), 1-29.[1] Link

  • Dell, C. P. (1998).[1] "Cycloadditions of Furans." Comprehensive Organic Synthesis, Volume 5. Link

  • Kusefoglu, S. H. (1984).[1] "Diels−Alder and Retro-Diels−Alder Reactions Involving Furan Rings in Some Styrene Copolymers." Journal of Polymer Science: Polymer Chemistry Edition, 22(10), 2551-2557.[1] Link[1]

Sources

Method

Application Note: Catalytic Hydrogenation Methodologies for (5-Vinyl-2-furyl)methanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary (5-Vinyl-2-furyl)methanol (CAS: 59288-24-3) is a highly versatile,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

(5-Vinyl-2-furyl)methanol (CAS: 59288-24-3) is a highly versatile, biomass-derived platform chemical. Its structure presents a classic chemoselectivity challenge, containing three distinct reducible moieties: a highly reactive conjugated vinyl group, an aromatic furan ring, and a potentially labile allylic-like hydroxymethyl group. This application note provides field-proven, highly selective protocols to control the depth of hydrogenation, enabling the targeted synthesis of either (5-Ethyl-2-furyl)methanol (via mild alkene reduction) or (5-Ethyltetrahydrofuran-2-yl)methanol (via deep ring saturation).

Mechanistic Insights & Chemoselectivity Principles

Designing a successful hydrogenation protocol requires understanding the thermodynamic and kinetic behavior of the substrate on the catalyst surface.

  • Vinyl Group Reduction (Kinetic Control): The exocyclic C=C double bond is sterically accessible and electronically activated by the furan ring. Palladium on carbon (Pd/C) is the premier catalyst for this transformation at ambient temperatures. Pd surfaces strongly adsorb non-polar alkenes, allowing rapid reduction while leaving the furan ring intact due to the high resonance energy barrier of the heteroaromatic system .

  • Furan Ring Saturation (Thermodynamic Control): Complete saturation of the furan ring requires elevated temperatures and pressures. Ruthenium-based catalysts (e.g., Ru/C) are highly effective for heteroaromatic ring saturation because they facilitate the flat adsorption of the furan ring without triggering excessive C-O bond cleavage .

  • Avoiding Hydrogenolysis: A critical failure point in furanic alcohol reduction is the unwanted hydrogenolysis of the C-OH bond, yielding methylfurans. This side reaction is accelerated by acidic solvents or high-temperature palladium catalysis . Consequently, neutral or slightly basic protic solvents (like ethanol or isopropanol) are strictly utilized in these protocols.

G A (5-Vinyl-2-furyl)methanol B (5-Ethyl-2-furyl)methanol A->B Pd/C, 2 atm H2 25°C D 2-Ethyl-5-methylfuran A->D Acidic Media High Temp C (5-Ethyltetrahydrofuran-2-yl)methanol B->C Ru/C, 50 atm H2 80°C B->D Hydrogenolysis

Reaction pathways for the catalytic hydrogenation of (5-Vinyl-2-furyl)methanol.

Reaction Optimization & Quantitative Data

The following table summarizes the causal relationship between catalyst selection, reaction conditions, and product distribution. To ensure a self-validating system, researchers must run parallel reactions with a known concentration of dodecane as an internal standard. A mass balance of >95% is required to rule out the polymerization of the vinyl furan, a common pitfall.

Catalyst SystemSolventTemp (°C)H

(atm)
Time (h)Primary ProductYield (%)Selectivity (%)
5% Pd/C (5 mol%) Ethanol2524(5-Ethyl-2-furyl)methanol96>99
5% Ru/C (5 mol%) Isopropanol805012(5-Ethyltetrahydrofuran-2-yl)methanol8892
10% Pt/C (5 mol%) Ethyl Acetate50108Mixture (Ring + Vinyl reduced)85<50
5% Pd/C + 0.1M HCl Methanol60562-Ethyl-5-methylfuran (Hydrogenolysis)7580

Experimental Workflows & Methodologies

Workflow Step1 1. Substrate & Catalyst Loading Step2 2. Inert Gas Purging (N2) Step1->Step2 Step3 3. H2 Pressurization Step2->Step3 Step4 4. High-Shear Stirring & Heating Step3->Step4 Step5 5. Filtration & Isolation Step4->Step5

Standard operational workflow for the high-pressure catalytic hydrogenation process.

Protocol A: Selective Vinyl Reduction to (5-Ethyl-2-furyl)methanol

Objective: Selectively reduce the exocyclic double bond while preserving the furan ring and hydroxyl group.

  • Substrate Preparation: Dissolve 10.0 mmol (1.24 g) of (5-Vinyl-2-furyl)methanol in 20 mL of absolute ethanol. Expert Insight: Vinyl furans are highly prone to radical polymerization. Ensure the substrate concentration does not exceed 0.5 M, and verify that the starting material was stored with trace BHT inhibitor prior to use.

  • Catalyst Loading: Transfer the solution to a 50 mL thick-walled glass hydrogenation vessel. Add 106 mg of 5% Pd/C (dry weight basis, 5 mol% Pd).

  • Degassing (Critical Step): Seal the vessel. Purge the headspace with ultra-high purity N

    
     (3 cycles of pressurizing to 3 atm and venting). Follow with 3 identical purge cycles using H
    
    
    
    gas to establish a strictly reductive environment.
  • Reaction Execution: Pressurize the vessel to 2 atm with H

    
    . Stir vigorously at 800 rpm at 25 °C for 4 hours. Monitor hydrogen uptake via a mass flow controller or pressure drop.
    
  • Workup & Isolation: Carefully vent the remaining H

    
     and purge with N
    
    
    
    . Filter the reaction mixture through a tightly packed Celite® pad to remove the Pd/C catalyst. Wash the pad with 10 mL of ethanol. Concentrate the filtrate in vacuo (30 °C, 50 mbar) to afford the product as a pale yellow oil.
Protocol B: Deep Saturation to (5-Ethyltetrahydrofuran-2-yl)methanol

Objective: Achieve complete saturation of both the vinyl group and the furan ring.

  • Substrate Preparation: Dissolve 10.0 mmol of the substrate in 20 mL of anhydrous isopropanol. Expert Insight: Isopropanol is chosen over methanol to prevent the formation of acetal byproducts under high-pressure, elevated-temperature conditions.

  • Catalyst Loading: Transfer to a 100 mL stainless steel high-pressure autoclave. Add 200 mg of 5% Ru/C.

  • Pressurization: Purge with N

    
     (3 cycles), then pressurize the autoclave to 50 atm with H
    
    
    
    .
  • Reaction Execution: Heat the reactor to 80 °C. Stir at 1000 rpm to overcome gas-liquid mass transfer limitations. Maintain conditions for 12 hours.

  • Workup & Isolation: Cool the reactor to room temperature before venting the H

    
     safely in a fume hood. Filter through a Celite® pad, wash with isopropanol, and concentrate in vacuo. Purify via vacuum distillation if trace hydrogenolysis byproducts are detected.
    

Analytical Validation (Self-Validating System)

To guarantee the integrity of the protocols, the reaction progress and chemoselectivity must be validated using


H NMR spectroscopy (400 MHz, CDCl

).
  • Starting Material Validation: Confirm the presence of the vinyl protons at

    
     5.2 (dd), 5.8 (dd), and 6.4 (dd) ppm, alongside the furan ring protons at 
    
    
    
    6.1–6.2 ppm.
  • Protocol A Validation (Vinyl Reduction): Success is indicated by the complete disappearance of the vinyl signals (5.2–6.4 ppm) and the emergence of an ethyl group signature: a triplet at

    
     1.2 ppm (-CH
    
    
    
    ) and a quartet at
    
    
    2.6 ppm (-CH
    
    
    -). The furan protons at
    
    
    6.1 ppm must remain perfectly integrated (2H).
  • Protocol B Validation (Ring Saturation): Success is confirmed by the total disappearance of the aromatic furan protons (

    
     6.1–6.2 ppm) and the appearance of complex multiplets between 
    
    
    
    1.5–2.0 ppm corresponding to the newly formed tetrahydrofuran aliphatic ring protons.

References

  • Tandem Site- and Size-Controlled Pd Nanoparticles for the Directed Hydrogenation of Furfural ACS Catalysis, 2017. URL:[Link]

  • Carbon Decorated Pd Species within Zeolite for Selective Furfural Hydrogenation ACS Central Science, 2024. URL:[Link]

  • Facile Preparation of Pd/UiO-66-v for the Conversion of Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol under Mild Conditions in Water Nanomaterials (PMC), 2019. URL:[Link]

Application

Application Note: Precision Engineering of Pharmaceutical Scaffolds via Vinyl Furan Alcohols

Introduction: The Furan "Mask" in Drug Discovery Vinyl furan alcohols (e.g., 1-(furan-2-yl)prop-2-en-1-ol) represent a privileged class of "masked" synthons in pharmaceutical chemistry. While the furan ring is aromatic,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Furan "Mask" in Drug Discovery

Vinyl furan alcohols (e.g., 1-(furan-2-yl)prop-2-en-1-ol) represent a privileged class of "masked" synthons in pharmaceutical chemistry. While the furan ring is aromatic, it is latently a 1,4-dicarbonyl system. By "unmasking" this functionality through specific oxidative or acidic triggers, researchers can rapidly access high-value heterocyclic (pyranone) and carbocyclic (cyclopentenone) scaffolds found in prostaglandins, rare sugars, and alkaloids.

This guide details the strategic divergence of vinyl furan alcohols into two critical pharmaceutical pathways:

  • The Achmatowicz Rearrangement: Accessing O-heterocycles (pyranones) for carbohydrate mimics.

  • The Piancatelli Rearrangement: Accessing cyclopentenones for prostaglandin analogs.

Strategic Reaction Landscape

The utility of vinyl furan alcohols lies in their ability to diverge into distinct chemical spaces based on the activation mode.

ReactionLandscape Start Vinyl Furan Alcohol (Chiral or Racemic) Path1 Oxidative Activation (NBS or mCPBA) Start->Path1 Achmatowicz Path2 Lewis Acid Activation (Dy(OTf)3 / H2O) Start->Path2 Piancatelli Inter1 Z-Enedione Intermediate Path1->Inter1 Inter2 Pentadienyl Cation Path2->Inter2 Prod1 Pyranones (Sugar/Macrolide Scaffolds) Inter1->Prod1 Prod2 Cyclopentenones (Prostaglandin Scaffolds) Inter2->Prod2

Figure 1: Divergent synthesis pathways from a common vinyl furan alcohol precursor.

Protocol A: Enantioselective Synthesis via Enzymatic Kinetic Resolution (EKR)

Before rearrangement, establishing stereochemistry at the alcohol position is critical, as this chirality is often conserved or translated during subsequent transformations.

Rationale: Chemical asymmetric synthesis (e.g., Noyori hydrogenation) can be sensitive to the furan ring.[1] Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B) offers a robust, scalable alternative with high enantioselectivity (


).
Materials
  • Substrate: Racemic 1-(furan-2-yl)ethanol (or vinyl analog).

  • Enzyme: Novozym 435 (Immobilized CAL-B).[2]

  • Acyl Donor: Vinyl acetate (irreversible donor).

  • Solvent: MTBE or Toluene (anhydrous).

Step-by-Step Methodology
  • Setup: In a round-bottom flask, dissolve racemic 1-(furan-2-yl)ethanol (10 mmol) in MTBE (50 mL).

  • Acyl Donor Addition: Add vinyl acetate (5.0 equiv). The excess drives the equilibrium due to the formation of volatile acetaldehyde tautomer.

  • Initiation: Add Novozym 435 (20 mg/mmol substrate).

  • Incubation: Stir at 30°C at 200 rpm.

    • Critical Control Point: Monitor conversion via Chiral GC/HPLC every 2 hours. Stop reaction at exactly 50% conversion to maximize enantiomeric excess (ee) of both the remaining alcohol and the formed ester.

  • Workup: Filter off the immobilized enzyme (can be recycled).

  • Purification: Separate the (S)-alcohol from the (R)-acetate via flash column chromatography (Silica gel, Hexane:EtOAc 90:10).

Data Validation:

Parameter Target Specification Method of Verification
Conversion 49-51% GC-FID (Achiral column)
Enantiomeric Excess (ee) >99% (for both species) Chiral HPLC (Chiralcel OD-H)

| Isolated Yield | ~45% (theoretical max 50%) | Gravimetric |

Protocol B: The Achmatowicz Rearrangement (Pyranone Synthesis)

This oxidative rearrangement converts the furan alcohol into a 6-hydroxy-2H-pyran-3(6H)-one, a versatile building block for de novo sugar synthesis.[3]

Mechanism: Electrophilic attack (by Br+) on the furan ring creates a cation that traps water. Ring opening to the Z-enedione is followed by recyclization.

Materials
  • Substrate: 1-(Furan-2-yl)ethanol (from Protocol A).

  • Oxidant:

    
    -Bromosuccinimide (NBS).[3][4]
    
  • Base:

    
     (solid).
    
  • Solvent:

    
     (4:1).
    
Step-by-Step Methodology
  • Preparation: Dissolve the furan alcohol (1.0 equiv) in

    
     (4:1 v/v). Cool to 0°C.[3]
    
  • Buffering: Add solid

    
     (2.0 equiv).
    
    • Why: Neutralizes HBr generated during the reaction, preventing premature decomposition or polymerization of the sensitive pyranone product.

  • Oxidation: Add NBS (1.1 equiv) portion-wise over 15 minutes.

    • Visual Cue: The solution will turn yellow/orange.

  • Quenching: Upon consumption of starting material (TLC monitoring, ~1 hour), quench with saturated aqueous

    
     (Sodium thiosulfate) to destroy excess bromine.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine.[3][5]
    
  • Isolation: Dry over

    
    , filter, and concentrate. Purify via silica gel chromatography immediately (Pyranones are acid-sensitive).
    

Self-Validating Check:

  • NMR Signature: Disappearance of furan peaks (

    
     6.3, 7.4 ppm) and appearance of enone doublets (
    
    
    
    6.1, 6.9 ppm) and the hemiacetal proton (
    
    
    ~5.6 ppm).

Protocol C: The Piancatelli Rearrangement (Cyclopentenone Synthesis)

This pathway rearranges the furan carbinol into a 4-hydroxycyclopentenone, a core scaffold for prostaglandins and bioactive lipids.[6]

Mechanism: Acid-catalyzed ring opening generates a pentadienyl cation, which undergoes


 conrotatory electrocyclization (Nazarov-type) followed by hydration.
Materials
  • Catalyst: Dysprosium(III) triflate [

    
    ] (5 mol%).[7]
    
  • Solvent: Acetone:Water (9:1).

  • Energy Source: Microwave irradiation (preferred) or thermal heating.

Step-by-Step Methodology
  • Solvation: Dissolve 1-(furan-2-yl)ethanol in Acetone:Water (9:1) to a concentration of 0.1 M.

  • Catalyst Addition: Add

    
     (5 mol%).[6][7]
    
    • Why Lanthanides? They act as water-tolerant Lewis acids, activating the furan oxygen without being deactivated by the aqueous medium required for the reaction.

  • Reaction: Heat to 80°C (or microwave at 100°C for 10 min).

    • Safety: Use a sealed pressure vessel if using a microwave.

  • Monitoring: Monitor for the disappearance of the furan alcohol.

  • Workup: Remove acetone under reduced pressure. Extract the aqueous residue with ether.[4][5]

  • Purification: Flash chromatography (Hexane:EtOAc).

PiancatelliMechanism Step1 Furan Alcohol + H+ / Lewis Acid Step2 Ring Opening (Pentadienyl Cation) Step1->Step2 Loss of H2O Step3 4π Electrocyclization (Nazarov-type) Step2->Step3 Conrotatory Step4 Hydration & Tautomerization Step3->Step4 + H2O Final 4-Hydroxycyclopentenone Step4->Final

Figure 2: Mechanistic cascade of the Piancatelli rearrangement.

References

  • Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules Source: National Institutes of Health (PMC) URL:[Link]

  • The Piancatelli Rearrangement: New Applications for an Intriguing Reaction Source: National Institutes of Health (PMC) URL:[Link]

  • Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol Source: PubMed URL:[Link]

  • Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement Source: Organic Syntheses URL:[Link]

Sources

Method

Application Note: Electro-Oxidative Achmatowicz Rearrangement of (5-Vinyl-2-furyl)methanol Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale: The Chemoselectivity Challenge The transform...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale: The Chemoselectivity Challenge

The transformation of furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones—known as the Achmatowicz reaction—is a cornerstone in the total synthesis of complex oxygenated heterocycles, including carbohydrates, polyketides, and marine macrolides like the halichondrins [1].

However, applying this transformation to (5-Vinyl-2-furyl)methanol derivatives presents a severe chemoselectivity challenge. Traditional chemical oxidants used for the Achmatowicz rearrangement, such as m-chloroperoxybenzoic acid (m-CPBA) or N-bromosuccinimide (NBS), are highly electrophilic. When introduced to a substrate containing a pendant vinyl group, these reagents frequently trigger competitive epoxidation or bromination of the olefin, destroying the delicate vinyl moiety required for downstream cross-coupling or metathesis [2].

The Electrochemical Solution: Electro-oxidation provides a highly tunable, green alternative. By precisely controlling the anodic potential (e.g., 1.4 V vs Ag/AgCl), we can selectively target the oxidation potential of the furan ring via a single-electron transfer (SET) cascade. Because the unactivated vinyl group possesses a higher oxidation potential than the furan ring, it remains completely unperturbed during the electrolysis. This protocol outlines a self-validating, electrocatalytic methodology to achieve >80% yields of vinyl-substituted hydropyranones while maintaining >95% chemoselectivity for the vinyl group [1].

Reaction Pathway & Kinetics

The electro-oxidative Achmatowicz reaction is a net 2-electron, 2-proton oxidation. The furan ring is anodically oxidized to a reactive intermediate, which is immediately trapped by water (acting as the nucleophile) to form an ene-dione. A subsequent spontaneous intramolecular proton shift and hemiketalization yield the final pyranone.

Pathway A (5-Vinyl-2-furyl)methanol B Anodic Oxidation (-2e⁻, -2H⁺) A->B C Ene-Dione Intermediate B->C + H₂O D Intramolecular Hemiketalization C->D H⁺ Shift E Vinyl-Hydropyranone D->E

Electrocatalytic Achmatowicz pathway preserving the oxidation-sensitive vinyl moiety.

Comparative Efficacy Data

To justify the transition from chemical to electrochemical methods, the following table summarizes the quantitative performance of various oxidative conditions on (5-Vinyl-2-furyl)methanol.

Oxidation MethodReagents / ConditionsIsolated Yield (%)Vinyl Group PreservationEnvironmental Impact
Chemical (Bromination) NBS, THF/H₂O, 0 °C~65%Moderate (Bromination byproducts)High (Toxic waste)
Chemical (Peracid) m-CPBA, DCM, RT~40%Poor (Competitive epoxidation)High (Atom uneconomical)
Electrochemical Ni-Anode, 1.4V, pH 7 Buffer84% Excellent (>95%) Low (Aqueous, Green)

Data synthesized from benchmark electrocatalytic biomass conversion studies [1][3].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By utilizing cyclic voltammetry (CV) and precise coulometry, the operator can confirm the success of the reaction in real-time without relying solely on post-reaction chromatography.

Protocol S1 1. Cell Assembly (Divided Cell, Ni Anode) S2 2. Electrolyte Prep (0.1 M Phosphate Buffer, pH 7) S1->S2 S3 3. Substrate Addition (10 mM Vinyl-furylmethanol) S2->S3 S4 4. Bulk Electrolysis (Constant 1.4 V vs Ag/AgCl) S3->S4 S5 5. In-Process Validation (Charge Tracking: ~2.2 F/mol) S4->S5 Alert Critical: Monitor current decay to prevent over-oxidation S4->Alert S6 6. Isolation (EtOAc Extraction) S5->S6

Step-by-step workflow for the controlled electro-oxidation of vinyl-furfuryl alcohols.

Phase 1: Electrochemical Cell Architecture
  • Cell Setup: Assemble an H-type divided cell separated by a Nafion 117 proton-exchange membrane.

  • Electrodes: Equip the anodic chamber with a Nickel foam or Ni-DVBP (heterogenized nickel) working electrode and an Ag/AgCl (3M KCl) reference electrode. Equip the cathodic chamber with a platinum wire or carbon rod counter electrode.

  • Electrolyte: Fill both chambers with 0.1 M Phosphate Buffer Solution (PBS) adjusted precisely to pH 7.0.

Phase 2: In-Process Validation (Pre-Electrolysis)
  • Background Scan: Run a Cyclic Voltammogram (CV) from 0.0 V to 1.6 V at 50 mV/s in the blank electrolyte to establish the background current and confirm the absence of premature oxygen evolution.

  • Substrate Validation: Add (5-Vinyl-2-furyl)methanol (10 mM final concentration) to the anodic chamber. Run a second CV. Validation Check: You must observe a distinct, irreversible oxidation peak emerging at approximately +1.35 V to +1.40 V vs Ag/AgCl. This confirms the substrate is electroactive at the target potential.

Phase 3: Bulk Electrolysis & Coulometric Tracking
  • Electrolysis: Set the potentiostat to Chronoamperometry (Constant Potential) at +1.4 V vs Ag/AgCl .

  • Stirring: Maintain vigorous stirring (800 rpm) in the anodic chamber to ensure mass transport to the electrode surface.

  • Coulometric Endpoint (Self-Validation): Monitor the total charge passed (

    
    ). The theoretical requirement is 2.0 Faradays per mole of substrate. Terminate the reaction when the charge reaches 2.2 F/mol  (accounting for ~10% background water oxidation) AND the current decays to <10% of its initial peak value.
    
Phase 4: Workup and Isolation
  • Extract the anolyte with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (Hexanes:EtOAc) to yield the pure 6-hydroxy-6-vinyl-2H-pyran-3(6H)-one.

Critical Parameters & Troubleshooting (Causality Analysis)

To ensure scientific rigor, operators must understand the causality behind the protocol's constraints:

  • Why pH 7.0 Phosphate Buffer?

    • Causality: The Achmatowicz product (a hemiketal) is highly sensitive to pH extremes. Acidic conditions (pH < 5) will trigger a premature Piancatelli-type rearrangement or cause cationic polymerization of the vinyl group. Basic conditions (pH > 9) will cause ring-opening and degradation of the pyranone. pH 7.0 is the thermodynamic sweet spot that stabilizes the product [2].

  • Why a Divided Cell?

    • Causality: The resulting ene-dione and hydropyranone products are highly electrophilic. If an undivided cell is used, the oxidized product will migrate to the cathode and undergo parasitic reduction back to an alcohol or saturated alkane, destroying the Faradaic efficiency. The Nafion membrane strictly isolates the product in the anodic chamber.

  • Why limit the potential to 1.4 V?

    • Causality: Pushing the potential beyond 1.5 V vs Ag/AgCl will initiate the Oxygen Evolution Reaction (OER) from the aqueous solvent, drastically reducing current efficiency. Furthermore, extreme overpotentials risk generating non-selective hydroxyl radicals (

      
      OH) that will indiscriminately attack the vinyl group [3].
      

References

  • Electrocatalytic synthesis of heterocycles from biomass-derived furfuryl alcohols. Nature Communications (2021). URL:[Link]

  • Oxidative Cleavage of Furans (Achmatowicz Reaction). Organic Reactions (2015). URL:[Link]

  • Impact of the Electrochemically Inert Furan Ring on the Oxidation of the Alcohol and Aldehyde Functional Group. ChemElectroChem (2021). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization of (5-Vinyl-2-furyl)methanol

[1] Ticket ID: VFM-STAB-001 Status: Open Priority: Critical Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: VFM-STAB-001 Status: Open Priority: Critical Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering stability issues with (5-Vinyl-2-furyl)methanol (VFM) . This is not a standard monomer; it is a "double-threat" molecule containing both a styrenic-like vinyl group and an acid-sensitive furfuryl alcohol moiety .[1]

Standard inhibition strategies often fail because they address only the radical pathway (vinyl) while ignoring the cationic pathway (furan ring/alcohol). Spontaneous polymerization in VFM is frequently triggered by trace acidity on glassware surfaces or autoxidation products acting as Lewis acids.[1]

This guide provides a multi-modal stabilization protocol designed to arrest both radical and cationic propagation.[1]

Module 1: The Failure Mechanism (Why it happens)

To prevent polymerization, you must understand that VFM has three distinct "self-destruct" buttons.[1] Pressing any one of them triggers a cascade.[1]

The Threat Matrix
  • Vinyl Radical Polymerization: Like styrene, the vinyl group polymerizes via free radicals (heat/light).[1]

  • Cationic Resinification: The furan ring is electron-rich.[1] Protons (

    
    ) or Lewis acids attack the ring (C5 position) or the hydroxyl group, leading to ring-opening and violent cross-linking (the "Black Tar" scenario).[1]
    
  • Polycondensation: The hydroxymethyl group can condense (releasing water), forming methylene bridges similar to phenol-formaldehyde resins.[1]

VFM_Degradation VFM (5-Vinyl-2-furyl)methanol (Monomer) CationicPath Cationic Chain Reaction (Ring Opening) VFM->CationicPath Sensitive to H+ RadicalPath Radical Polymerization (Vinyl Addition) VFM->RadicalPath Vinyl Reactivity OxidationPath Peroxide Formation (Autoxidation) VFM->OxidationPath Acid Trace Acid / Protons (Glassware/Impurities) Acid->CationicPath Catalyzes Radical Free Radicals (Heat/Light/Peroxides) Radical->RadicalPath Initiates Oxygen Oxygen (Atmosphere) Oxygen->OxidationPath BlackTar Crosslinked Gel (Irreversible Loss) CationicPath->BlackTar RadicalPath->BlackTar OxidationPath->Acid Generates Acidic Byproducts OxidationPath->Radical Generates Radicals

Figure 1: The "Three-Front War" of VFM stability.[1] Note how oxidation feeds both radical and acid pathways.[1]

Module 2: Storage & Handling Protocols

The Golden Rule: You must inhibit both radicals and acids. Most commercial inhibitors (like MEHQ) only stop radicals and require oxygen to work, which is dangerous for furans.[1]

Recommended Inhibitor Cocktail
ComponentFunctionConcentrationMechanism
Phenothiazine (PTZ) Radical Scavenger200–500 ppmWorks under anaerobic conditions (Argon/Nitrogen).[1] Superior to MEHQ for stored furans.[1]
Triethylamine (TEA) Acid Scavenger0.1% (vol/vol)Neutralizes trace acids from glass or degradation.[1] Prevents cationic initiation.[1]
BHT (Butylated hydroxytoluene) Antioxidant100–200 ppmPrevents peroxide formation (autoxidation) which feeds the other pathways.[1]
Storage Conditions
  • Temperature: Store at -20°C . The activation energy for furan ring-opening drops significantly above 0°C.[1]

  • Atmosphere: Argon is preferred over Nitrogen (heavier, blankets better).[1] Do not store under air if using PTZ.[1]

  • Container: Amber glass (UV protection).[1]

    • Critical Step:Silanize the glass or wash with dilute base (NaHCO3) and dry before use to neutralize surface silanols (acidic sites).[1]

Module 3: Purification (Distillation) Guide

Distillation is the most dangerous phase. The heat can trigger thermal polymerization, and the concentration of the monomer increases the rate of intermolecular reactions.

Protocol: Vacuum Distillation with "Pot-Doping"

  • Pre-Treatment: Wash the distillation glassware with 5% NaOH, then water, then oven dry. This neutralizes the glass surface.

  • The Pot: Add 0.5% TEA and 1000 ppm Phenothiazine directly to the crude mixture in the boiling flask. These will not distill over but will protect the bulk liquid.

  • The Receiver: Add a micro-drop of TEA and a crystal of BHT to the receiving flask before you start. This ensures the first drop of distillate lands in a stabilized environment.

  • Vacuum: High vacuum (<1 mbar) is mandatory. Keep the bath temperature below 60°C.

Distillation_Safety Step1 1. Glassware Prep Base wash (NaOH) to remove acidic silanols Step2 2. Pot Charge Crude VFM + 1000ppm PTZ + 0.5% TEA Step1->Step2 Step3 3. Receiver Prep Pre-load with trace TEA + BHT Step2->Step3 Step4 4. Distillation High Vac (<1 mbar), Bath <60°C Step3->Step4

Figure 2: Safe Distillation Workflow. The "Receiver Prep" is the step most researchers forget.

Module 4: Troubleshooting & FAQs

Q: My VFM turned yellow overnight in the fridge. Is it ruined? A: Yellowing indicates the formation of quinoid oligomers (early-stage oxidation) or gamma-diketones (ring opening).[1]

  • Diagnosis: Run a TLC.[1] If the spot is still majorly VFM, you can rescue it.[1]

  • Rescue: Pass it through a small plug of basic alumina (not acidic silica!).[1] This removes the colored oligomers and trace acids. Re-inhibit immediately.

Q: I used MEHQ as an inhibitor, but it still polymerized. Why? A: MEHQ (Hydroquinone monomethyl ether) requires dissolved oxygen to form the active inhibiting species (quinone).[1] However, oxygen promotes furan oxidation.[1] By storing it under nitrogen with MEHQ, you effectively removed the inhibitor's activation mechanism.[1] Switch to Phenothiazine (PTZ) , which works anaerobically.[1]

Q: Can I use silica gel chromatography to purify VFM? A: Risky. Standard silica gel is slightly acidic (pH 4-5).[1] This can trigger polymerization on the column, generating heat and ruining the separation.

  • Solution: Use Neutral Alumina or treat your silica gel with 1% Triethylamine in the eluent solvent to buffer the acidity.

Q: The sample solidified into a clear glass. Can I melt it back down? A: No. If it is a hard glass or rubber, it has chemically cross-linked (thermoset).[1] It is insoluble and irreversible. Discard safely.

References
  • Gandini, A. (1997).[1] The Behaviour of Furan Derivatives in Polymerization Reactions. Advances in Polymer Science, 25, 47–96.[1] [1]

  • Mehner, A., et al. (2007).[1] Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinylfuran.[1][2][3] Molecules, 12(3), 634-640.[1] [1]

  • BenchChem Technical Support. (2025). Preventing polymerization during the synthesis of 2-Acetylfuran (Analogous Furan Handling).[1][4][5] [1]

  • Drobnica, L., & Sturdík, E. (1980).[1] Antimicrobial activity of 2-vinylfuran derivatives (Stability & Reactivity Data). Folia Microbiologica, 25, 467–475.[1] [1][6]

  • Sigma-Aldrich (Merck). (n.d.).[1] Stabilizing Vinyl Monomers: Technical Bulletin AL-163. (General reference for phenolic inhibitors).

Sources

Optimization

Technical Support Center: Long-Term Storage of Air-Sensitive Furan Alcohols

This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the optimal long-term storage conditions for air-sensitive furan alcohols. Adherence to these protocols is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the optimal long-term storage conditions for air-sensitive furan alcohols. Adherence to these protocols is critical for maintaining compound integrity, ensuring experimental reproducibility, and safeguarding personnel.

Introduction: The Challenge of Storing Furan Alcohols

Furan alcohols, such as furfuryl alcohol, are versatile platform molecules used in the synthesis of a wide range of valuable chemicals and materials, including resins, solvents, and pharmaceuticals.[1][2] However, their utility is matched by their chemical instability. The furan ring is susceptible to oxidation and acid-catalyzed degradation, while the alcohol functional group can also undergo oxidation.[3][4] Exposure to air, light, heat, and acidic conditions can lead to discoloration, polymerization, and the formation of impurities, compromising the quality of the material and the outcomes of your experiments.[5][6]

This document outlines the primary degradation pathways and provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to address common storage issues.

Core Principles of Furan Alcohol Storage

The primary goal of any long-term storage strategy for air-sensitive furan alcohols is to mitigate the factors that promote degradation. This is achieved by controlling the storage environment, specifically by:

  • Excluding Oxygen: To prevent oxidation of the furan ring and the alcohol group.

  • Excluding Light: To prevent photochemical reactions.[5]

  • Controlling Temperature: To minimize the rate of degradation reactions.[7]

  • Avoiding Incompatible Materials: To prevent catalytic degradation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for air-sensitive furan alcohols?

A1: The two main degradation pathways are oxidation and acid-catalyzed polymerization.

  • Oxidation: The furan ring is sensitive to oxidation by atmospheric oxygen, which can lead to the formation of various byproducts, including aldehydes and carboxylic acids.[4] The alcohol group can also be oxidized. This process is often accelerated by light and heat, leading to the characteristic yellowing or darkening of the compound.[5][9]

  • Acid-Catalyzed Polymerization: Furan alcohols can undergo exothermic polymerization with explosive violence in the presence of strong acids.[5] Even trace acidic impurities can initiate this process over time, resulting in the formation of dark, insoluble polymeric material.[6]

Q2: What is the ideal temperature for long-term storage?

A2: For long-term stability, it is recommended to store air-sensitive furan alcohols at 2-8°C .[3] While some sources suggest a recommended storage temperature of 20°C, refrigeration is a more prudent approach for long-term storage to minimize degradation.[5][10] Avoid freezing, as this can cause phase separation or container damage. Temperatures above 40°C should be strictly avoided as they can accelerate degradation and polymerization.[5]

Q3: How should I protect furan alcohols from air and moisture?

A3: The most effective method is to store the compound under an inert atmosphere.[1] This involves displacing the air in the container with a dry, inert gas such as nitrogen or argon .[11][12] Argon is often preferred due to its higher density, which allows it to form a protective blanket over the liquid surface.[13] Containers should be kept tightly closed at all times when not in use.[8]

Q4: What type of container is best for storing furan alcohols?

A4: Use original, manufacturer-recommended containers whenever possible, which are typically steel or other resistant materials.[5] If transferring to a new container, ensure it is clean, dry, and made of a compatible material. Glass containers, particularly amber glass to protect from light, are a suitable option. Avoid plastics that may be affected by the compound.[5]

Q5: I've noticed my furan alcohol has turned yellow/brown. Is it still usable?

A5: Discoloration is a sign of degradation.[5] The usability of the compound depends on the specific requirements of your experiment. For applications requiring high purity, the discolored material should be purified before use. For less sensitive applications, it may still be usable, but you should be aware that impurities are present which could affect your results. It is always best to perform a purity analysis (e.g., via GC or HPLC) to assess the extent of degradation.

Q6: Are there any chemical inhibitors I can add to improve stability?

A6: While some patents describe the use of stabilizers for furfuryl alcohol, such as tetrahydrocaffeine, adding any substance will alter the purity of your starting material.[14] For most research and development applications, the focus should be on proper storage techniques rather than the addition of inhibitors. If you are considering using a stabilizer, it is crucial to verify its compatibility with your intended application.

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting & Prevention
Compound has darkened significantly. Exposure to air and/or light.Store in an amber container under an inert atmosphere (nitrogen or argon). Ensure the container is tightly sealed.[3][5]
Formation of a precipitate or solid material. Polymerization due to acidic contamination or prolonged storage at elevated temperatures.Avoid contact with acids. Store at 2-8°C. If polymerization has occurred, the material is likely unusable for high-purity applications.
Inconsistent experimental results. Degradation of the furan alcohol leading to variable purity.Always use a fresh, properly stored sample. If in doubt, re-purify the material. Implement a first-in, first-out inventory system.
Pressure buildup in the container. Decomposition or polymerization, which can be exothermic.Store in a cool, well-ventilated area away from heat sources.[15] Periodically inspect containers for any signs of pressure buildup.

Quantitative Storage Parameters

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes the rate of degradation and polymerization.[3]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the furan ring and alcohol group.[1][11]
Light Exposure Store in the dark (Amber containers)Prevents light-induced degradation.[5]
Moisture Anhydrous conditionsMoisture can participate in degradation pathways.[16][17]
pH NeutralAvoids acid-catalyzed polymerization.[5]

Experimental Protocols

Protocol 1: Preparing a Furan Alcohol for Long-Term Storage (Inert Gas Purging)

This protocol describes the "freeze-pump-thaw" method, a robust technique for removing dissolved oxygen from a liquid sample.

Materials:

  • Schlenk flask appropriately sized for the volume of furan alcohol.

  • High-vacuum line with a cold trap.

  • Source of dry nitrogen or argon gas.

  • Dewar flask with liquid nitrogen.

  • Furan alcohol to be stored.

Procedure:

  • Transfer the furan alcohol to the Schlenk flask in a well-ventilated fume hood. Do not fill the flask more than halfway.

  • Attach the flask to the Schlenk line.

  • Freezing: Carefully immerse the bottom of the flask in the liquid nitrogen Dewar. Swirl the flask gently to freeze the furan alcohol into a solid layer on the inside of the flask.

  • Pumping: Once completely frozen, open the stopcock to the vacuum line to evacuate the headspace above the solid. Allow it to pump for at least 5-10 minutes.

  • Thawing: Close the stopcock to the vacuum line and remove the liquid nitrogen Dewar. Allow the furan alcohol to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.

  • Repeat the freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen.

  • After the final thaw, backfill the flask with dry nitrogen or argon gas.

  • Seal the flask tightly and wrap the joint with parafilm for extra security.

  • Label the flask clearly with the compound name, date, and storage conditions.

  • Place the sealed flask in a refrigerator at 2-8°C for long-term storage.

Protocol 2: Safe Retrieval of a Stored Furan Alcohol Sample

Materials:

  • Schlenk flask containing the stored furan alcohol under an inert atmosphere.

  • Source of dry nitrogen or argon gas (Schlenk line).

  • Dry, gas-tight syringe with a long needle.

  • Receiving flask (e.g., a round-bottom flask) that has been dried and purged with inert gas.

Procedure:

  • Allow the stored furan alcohol to warm to room temperature before opening to prevent condensation of moisture from the air.

  • Connect the Schlenk flask to the Schlenk line and ensure a positive pressure of inert gas.

  • Carefully remove the cap or stopper from the sidearm of the Schlenk flask.

  • Insert the needle of the gas-tight syringe through the septum on the sidearm.

  • Purge the syringe with the inert gas from the headspace of the flask by drawing up and expelling the gas several times.

  • Lower the needle tip below the surface of the liquid and slowly draw the desired volume of furan alcohol into the syringe.

  • Withdraw the needle from the flask and immediately insert it into the septum of the receiving flask.

  • Dispense the furan alcohol into the receiving flask.

  • After sample retrieval, ensure the Schlenk flask is properly sealed and re-pressurized with inert gas before returning it to storage.

Visualizations

DegradationPathway FuranAlcohol Furan Alcohol OxidationProducts Oxidation Products (Aldehydes, Carboxylic Acids) FuranAlcohol->OxidationProducts Oxidation Polymer Polymer FuranAlcohol->Polymer Polymerization Oxygen Oxygen (Air) Oxygen->OxidationProducts LightHeat Light / Heat LightHeat->OxidationProducts Acid Acid Acid->Polymer

Caption: Degradation pathways of furan alcohols.

StorageWorkflow start Receive Furan Alcohol check_purity Check Initial Purity (Optional) start->check_purity transfer Transfer to Schlenk Flask check_purity->transfer purge Purge with Inert Gas (Freeze-Pump-Thaw) transfer->purge store Store at 2-8°C in the Dark purge->store retrieve Retrieve Sample Under Inert Atmosphere store->retrieve end Use in Experiment retrieve->end

Caption: Recommended workflow for storing furan alcohols.

References

  • CDC. (n.d.). FURFURYL ALCOHOL. CDC Stacks. Retrieved March 7, 2026, from [Link]

  • Sdfine. (n.d.). FURFURYL ALCOHOL. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Native furfural degradation pathways. Retrieved March 7, 2026, from [Link]

  • Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895–905. [Link]

  • Eagle Manufacturing. (n.d.). How to Handle and Store Furfural. Retrieved March 7, 2026, from [Link]

  • Crews, C., & Castle, L. (2020). Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol as Pathways in the Formation of Furan and 2-methylfuran in Food. Journal of Agricultural and Food Chemistry, 68(3), 859–865. [Link]

  • Bobrowski, A., & Grabowska, B. (2015). THE IMPACT OF TEMPERATURE ON FURAN RESIN AND BINDER STRUCTURE. Metalurgija, 54(4), 633-636.
  • Pennakem. (n.d.). FURFURYL ALCOHOL. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Efficient Furfuryl Alcohol Synthesis from Furfural over Magnetically Recoverable Catalysts: Does the Catalyst Stabilizing Medium Matter? | Request PDF. Retrieved March 7, 2026, from [Link]

  • da Silva, F. C., de Souza, R. O. M. A., & da Silva, F. de C. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. Polymers, 12(1), 146. [Link]

  • Google Patents. (n.d.). US8558018B2 - Oxidation of furfural compounds.
  • Parales, R. E., & Ditty, J. L. (2012). Chemotaxis to Furan Compounds by Furan-Degrading Pseudomonas Strains. Applied and Environmental Microbiology, 78(15), 5433–5436. [Link]

  • Google Patents. (n.d.). US2561667A - Stabilization of furfuryl alcohol.
  • ResearchGate. (n.d.). (PDF) The impact of temperature on furan resin and binders structure Artur Bobrowski, Beata Grabowska. Retrieved March 7, 2026, from [Link]

  • SciSpace. (n.d.). Efficient Furfuryl Alcohol Synthesis from Furfural over Magnetically Recoverable Catalysts. Retrieved March 7, 2026, from [Link]

  • Everchem Specialty Chemicals. (n.d.). Furfuryl alcohol. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of stabilizer dosage on furfural selective hydrodeoxygenation.... Retrieved March 7, 2026, from [Link]

  • Ning, X., et al. (2023). Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes: Reaction Routes, Catalysts, and Perspectives. Molecules, 28(4), 1935. [Link]

  • Quinquet, L., Delliere, P., Guigo, N., & Sbirrazzuoli, N. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 14(10), 2058. [Link]

  • BOC Gases. (n.d.). Inerting in the chemical industry. Retrieved March 7, 2026, from [Link]

  • Elschenbroich, C. (2006). Organometallics. Wiley-VCH.
  • ResearchGate. (n.d.). Oxidation of furans (Review). Retrieved March 7, 2026, from [Link]

  • Quinquet, L., Delliere, P., Guigo, N., & Sbirrazzuoli, N. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 14(10), 2058. [Link]

  • ResearchGate. (n.d.). Four stages of moisture content changes against time for control wood.... Retrieved March 7, 2026, from [Link]

  • IFC. (n.d.). Furfuryl Alcohol. Furan. Retrieved March 7, 2026, from [Link]

  • Baran Lab. (2022, May 14). Furans in the Synthesis of Complex Molecules. Retrieved March 7, 2026, from [Link]

  • Li, X., et al. (2025).
  • Wikipedia. (n.d.). Furan. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Furfuryl Alcohol. PubChem. Retrieved March 7, 2026, from [Link]

  • Cocktail Wonk. (2016, October 8). It's a Gas! Preserving Your Expensive Spirits Collection. Retrieved March 7, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H-NMR and 13C-NMR spectral analysis of (5-Vinyl-2-furyl)methanol

Performance Guide & Experimental Validation Executive Summary & Strategic Context (5-Vinyl-2-furyl)methanol (VFM) is a high-value biomass-derived monomer, serving as a critical bridge between renewable furan chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

Performance Guide & Experimental Validation

Executive Summary & Strategic Context

(5-Vinyl-2-furyl)methanol (VFM) is a high-value biomass-derived monomer, serving as a critical bridge between renewable furan chemistry and conventional styrene-like polymerization. Unlike its precursor, 5-Hydroxymethylfurfural (HMF) , VFM possesses a reactive vinyl group that allows for radical polymerization, making accurate spectral characterization essential for validating monomer purity and conversion efficiency.

This guide provides a definitive comparative analysis of VFM against HMF and Furfuryl Alcohol. It focuses on the 1H-NMR and 13C-NMR signatures required to confirm the successful transformation of the aldehyde moiety into a vinyl group, a common bottleneck in biomass valorization workflows.

Structural Logic & Assignment Strategy

To interpret the spectrum of VFM accurately, we must deconstruct the molecule into three distinct spin systems. The connectivity is validated through scalar coupling (


-coupling) analysis.
The Three Spin Systems:
  • The Furan Core: An aromatic heteroatomic ring acting as the structural scaffold.

  • The Vinyl Handle (C5 position): An AMX spin system characterized by distinct geminal and vicinal coupling constants.

  • The Hydroxymethyl Tail (C2 position): A methylene group (

    
    ) coupled to a labile hydroxyl proton (
    
    
    
    ).
Assignment Workflow (DOT Visualization)

G Start Crude Reaction Mixture (VFM + Residual HMF) Solvent Solvent Selection CDCl3 (Standard) vs. DMSO-d6 (OH detection) Start->Solvent Acquisition 1H-NMR Acquisition (16 Scans, d1=10s) Solvent->Acquisition Analysis_Vinyl Region A: 5.0 - 6.7 ppm Vinyl AMX System (Diagnostic for Product) Acquisition->Analysis_Vinyl Target Signal Analysis_Aldehyde Region B: ~9.5 ppm Aldehyde Singlet (Diagnostic for Impurity) Acquisition->Analysis_Aldehyde Impurity Check Validation Calculation of Conversion % Integral(Vinyl) / [Integral(Vinyl) + Integral(Aldehyde)] Analysis_Vinyl->Validation Analysis_Aldehyde->Validation

Figure 1: Strategic workflow for validating VFM synthesis using NMR markers. The absence of the aldehyde peak (Region B) is the primary pass/fail criterion.

Experimental Protocol: Sample Preparation

Reliable NMR data requires rigorous sample preparation, particularly for furan derivatives which can degrade (polymerize) in acidic chloroform.

Reagents & Equipment
  • Analyte: (5-Vinyl-2-furyl)methanol (>98% purity).

  • Solvent A: Chloroform-d (

    
    ) + 0.03% TMS (Standard routine analysis).
    
  • Solvent B: DMSO-d6 (For labile proton detection and solubility issues).

  • Instrument: 400 MHz or 600 MHz NMR Spectrometer (High field recommended for resolving furan ring couplings).

Step-by-Step Methodology
  • Massing: Weigh

    
     of VFM into a clean vial. Note: VFM is a viscous oil/low-melting solid; avoid using metal spatulas to prevent radical initiation.
    
  • Solvation: Add

    
     of 
    
    
    
    .
    • Critical Step: Filter the solution through a small plug of basic alumina or glass wool into the NMR tube if the sample appears cloudy (removes polymeric seeds).

  • Acquisition Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (Essential for accurate integration of the vinyl vs. aromatic protons).
    • Scans: 16 (1H), 1024 (13C).

Comparative 1H-NMR Analysis

The following table contrasts VFM with its precursor, HMF. The shift from an electron-withdrawing aldehyde to a conjugated vinyl group causes significant shielding/deshielding effects.

Table 1: 1H-NMR Chemical Shift Comparison ( , 400 MHz)
Proton PositionVFM Shift (

ppm)
Multiplicity (

in Hz)
HMF (Precursor)

Analysis & Causality
Aldehyde (-CHO) Absent --9.55 (s) Primary Confirmation. Disappearance confirms reduction/wittig success.
Vinyl (

)
6.48 dd (

)
AbsentThe

-vinyl proton. Deshielded by furan ring current.
Furan H-3 6.23 d (

)
7.20 (d)Significant upfield shift in VFM due to loss of electron-withdrawing carbonyl.
Furan H-4 6.35 d (

)
6.50 (d)Less affected, but distinct shift confirms ring electronic change.
Vinyl (

)
5.68 d (

)
AbsentTrans proton. Large coupling constant is diagnostic of vinyl group.
Vinyl (

)
5.15 d (

)
AbsentCis proton. Smaller coupling constant.

4.58 s4.70 (s)Methylene protons. Slightly shielded in VFM.

2.10 br s~2.5 (br)Solvent/Concentration dependent. Broad in

due to exchange.

Technical Insight: The coupling constant of the furan ring protons (


) is characteristic of 2,5-disubstituted furans. In HMF, the electron-withdrawing aldehyde shifts H-3 downfield (>7.0 ppm). In VFM, the vinyl group is conjugated but less electron-withdrawing, returning H-3 to the ~6.2 ppm range.

13C-NMR Spectral Features

Carbon NMR provides the structural skeleton verification. The key differentiator is the replacement of the carbonyl carbon (~178 ppm) with two vinylic carbons.

Table 2: 13C-NMR Chemical Shift Data ( )
Carbon PositionShift (

ppm)
Assignment Logic
C-2 (Furan) 154.2 Quaternary. Attached to hydroxymethyl group.[1][2][3][4][5]
C-5 (Furan) 152.8 Quaternary. Attached to vinyl group.
Vinyl (

)
124.5

-carbon of the vinyl group.
Vinyl (

)
113.1 Terminal vinyl carbon (DEPT-135 negative).
C-3/C-4 (Furan) 108.5 / 109.8 Aromatic methine carbons.

57.6 Characteristic benzylic-type alcohol carbon.

Advanced Analysis: Solvent Effects (DMSO-d6 vs. CDCl3)

Choosing the right solvent is critical for analyzing the hydroxyl group. In drug development applications where hydrogen bonding is relevant, DMSO-d6 is preferred.

Mechanism of Solvent Interaction
  • In

    
    :  The 
    
    
    
    proton undergoes rapid chemical exchange, appearing as a broad singlet or disappearing entirely if the sample is "wet" (acidic impurities).
  • In DMSO-d6: The solvent forms strong hydrogen bonds with the

    
    , slowing the exchange rate. This results in the splitting of the 
    
    
    
    signal into a triplet (coupling to the adjacent
    
    
    ).
Visualizing Connectivity (DOT)

COSY H_Vinyl_A Vinyl H (Alpha) 6.48 ppm H_Vinyl_B Vinyl H (Trans) 5.68 ppm H_Vinyl_A->H_Vinyl_B J=17.5 H_Vinyl_C Vinyl H (Cis) 5.15 ppm H_Vinyl_A->H_Vinyl_C J=11.0 H_Furan_4 Furan H4 6.35 ppm H_Vinyl_A->H_Furan_4 Long Range H_Vinyl_B->H_Vinyl_C J=1.5 (Gem) H_Furan_3 Furan H3 6.23 ppm H_Furan_3->H_Furan_4 J=3.2 H_CH2 CH2 Protons 4.58 ppm H_OH OH Proton (DMSO only) H_CH2->H_OH Vicinal (DMSO)

Figure 2: COSY (Correlation Spectroscopy) connectivity map. Solid lines indicate strong scalar couplings; dotted lines indicate potential long-range interactions visible in high-resolution scans.

References & Authoritative Sources

  • Comparison of Furan Derivatives:

    • Source: NIST Chemistry WebBook & SDBS (Spectral Database for Organic Compounds).

    • Relevance: Standard chemical shifts for 2-substituted furans and vinyl groups.

    • Link:

  • Synthesis and Characterization of Vinyl Furans:

    • Title: Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinylfuran.[1][6]

    • Source:Molecules (2007), 12(3), 634-640.

    • Relevance: Provides specific synthesis routes and NMR confirmation data for VFM.

    • Link:

  • NMR Solvent Impurities & Standards:

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[2]

    • Source:Organometallics (2010), 29, 9, 2176–2179.

    • Relevance: Essential for distinguishing VFM peaks from residual solvents like THF or Ethyl Acetate often used in its isolation.

    • Link:

  • HMF Characterization (Precursor Data):

    • Title: Identification of 5-hydroxymethyl-2-furfural (5-HMF) in Cava sparkling wines by LC-DAD-MS/MS and NMR spectrometry.[5]

    • Source:Food Chemistry.

    • Relevance: Provides the baseline aldehyde shifts for comparison.

    • Link:

Sources

Comparative

Comparative Reactivity Profile: (5-Vinyl-2-furyl)methanol vs. Furfuryl Alcohol

As a Senior Application Scientist in materials chemistry and drug development, selecting the appropriate furanic building block is critical for designing targeted polymer matrices, cleavable linkers, and active pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in materials chemistry and drug development, selecting the appropriate furanic building block is critical for designing targeted polymer matrices, cleavable linkers, and active pharmaceutical ingredients (APIs). While Furfuryl alcohol (FA) is a ubiquitous, highly reactive platform chemical, (5-Vinyl-2-furyl)methanol (5-VFM) introduces an extended conjugated system that fundamentally alters its electrophilic, cycloaddition, and polymerization profiles.

This guide objectively compares the reactivity of these two compounds, detailing the mechanistic causality behind their divergent behaviors and providing self-validating experimental protocols for empirical assessment.

Structural Distinctions & Mechanistic Causality

The reactivity of furan-based alcohols is dictated by the resonance stabilization of intermediates and the steric availability of the furan ring positions.

Furfuryl Alcohol (FA): The Unhindered Electrophile

FA features a primary hydroxyl group adjacent to an electron-rich furan ring. Under acidic conditions, protonation and subsequent dehydration yield a highly resonance-stabilized primary carbocation. Because the C5 position is unsubstituted , this carbocation rapidly undergoes nucleophilic attack by the C5 carbon of adjacent FA molecules. This step-growth condensation forms methylene bridges, driving the rapid generation of linear and branched furan resins[1]. Furthermore, FA is highly susceptible to oxidation, readily converting to furfural and furoic acid, and reacts rapidly with singlet oxygen.

(5-Vinyl-2-furyl)methanol (5-VFM): The Conjugated Dual-Threat

In 5-VFM, the C5 position is covalently blocked by a vinyl group. This single structural modification induces three critical mechanistic shifts:

  • Blocked Step-Growth Condensation: With C5 occupied, standard methylene bridging is sterically and electronically forced toward the significantly less reactive C3 and C4 positions.

  • Extended Conjugation: The vinyl group extends the

    
    -system, providing even greater resonance stabilization to the exocyclic carbocation formed at the methylol group.
    
  • Orthogonal Polymerization Vectors: The vinyl group acts as a secondary reactive site, enabling free-radical or cationic chain-growth polymerization that competes with furan ring substitution[2]. This makes 5-VFM ideal for synthesizing highly cross-linked, functionalized networks rather than simple linear resins.

ReactivityPathway FA Furfuryl Alcohol (FA) Acid Acid Catalysis (H+) FA->Acid VFM (5-Vinyl-2-furyl)methanol VFM->Acid CarboFA C5-Unblocked Carbocation Acid->CarboFA Dehydration CarboVFM C5-Blocked Carbocation Acid->CarboVFM Dehydration Condensation Rapid C5-Methylene Bridging CarboFA->Condensation VinylPoly Vinyl Addition / C3-C4 Bridging CarboVFM->VinylPoly ResinFA Linear/Branched Furan Resin Condensation->ResinFA ResinVFM Cross-linked Vinyl-Furan Matrix VinylPoly->ResinVFM

Divergent acid-catalyzed reaction pathways of FA and 5-VFM.

Comparative Reactivity Profiles

To facilitate material selection, the quantitative and qualitative reactivity metrics of both compounds are summarized below.

Reaction / PropertyFurfuryl Alcohol (FA)(5-Vinyl-2-furyl)methanol (5-VFM)Mechanistic Rationale
Acid-Catalyzed Polymerization Rapid step-growth (exothermic)Slower step-growth; competing chain-growthC5 is blocked in 5-VFM; the vinyl group enables orthogonal radical/cationic addition[2].
Diels-Alder Cycloaddition Standard diene behaviorExtended conjugated diene behaviorThe vinyl group alters the HOMO/LUMO gap, allowing the vinyl-furan system to act as an extended diene.
Oxidation Susceptibility High (yields furfural/furoic acid)Very High (vinyl cleavage + alcohol oxidation)Dual reactive sites in 5-VFM increase vulnerability to reactive oxygen species (ROS) and peroxides[1].
Catalytic Hydrogenation Readily yields Tetrahydrofurfuryl alcohol (THFA)Complex chemoselectivityThe reducible vinyl appendage in 5-VFM competes with furan ring saturation[3].
Carbocation Stability High (resonance with furan ring)Very High (extended conjugation)The vinyl group provides additional electron-donating resonance stabilization to the benzylic-like center.

Self-Validating Experimental Protocols

To objectively verify these reactivity differences in your own laboratory, utilize the following self-validating workflows. A self-validating protocol employs orthogonal analytical techniques (e.g., simultaneous NMR and GPC) to ensure that monomer depletion perfectly correlates with polymer molecular weight growth, eliminating false positives from side reactions.

Protocol A: Acid-Catalyzed Polymerization Kinetics

Objective: Compare the polymerization rates and mechanisms of FA vs. 5-VFM.

  • Substrate Preparation: Prepare separate 1.0 M solutions of FA and 5-VFM in deuterated chloroform (

    
    ). Add 0.1 M of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR (qNMR).
    
  • Initiation: Equilibrate samples at 25°C. Inject 1.0 mol% of trifluoroacetic acid (TFA) to initiate the reaction.

  • Kinetic Sampling (Self-Validation Loop):

    • NMR Aliquots: Continuously monitor the reaction in-situ via

      
      -NMR. Track the disappearance of the exocyclic methylene protons (for FA) and the vinyl protons (for 5-VFM).
      
    • GPC Aliquots: Every 10 minutes, extract a 50

      
       aliquot, quench with triethylamine, and analyze via Gel Permeation Chromatography (GPC).
      
  • Data Validation: Correlate the monomer conversion rate (from qNMR) with the number-average molecular weight (

    
    ) growth (from GPC). For FA, expect a rapid increase in 
    
    
    
    corresponding to step-growth. For 5-VFM, expect slower
    
    
    growth but rapid vinyl proton depletion, indicating cross-linking.
Protocol B: Diels-Alder Reactivity Assessment

Objective: Quantify the diene reactivity using maleic anhydride as a dienophile.

  • Reaction Setup: Dissolve 1.0 eq of the furanic alcohol (FA or 5-VFM) and 1.5 eq of maleic anhydride in anhydrous acetonitrile.

  • Thermal Cycling: Heat the reaction mixture to 60°C under an argon atmosphere.

  • Analysis: Pull aliquots at 1-hour intervals. Analyze via HPLC-UV (monitoring the disappearance of the conjugated furan chromophore at ~215 nm) and confirm the endo/exo cycloadduct ratio via

    
    -NMR.
    
  • Causality Check: 5-VFM will exhibit altered cycloaddition kinetics due to the vinyl group's participation in the frontier molecular orbital (FMO) interactions, potentially yielding complex multi-adducts compared to the singular FA-maleic anhydride adduct.

ExpWorkflow Prep 1. Substrate Preparation React 2. Catalyst/Reagent Addition Prep->React Sample 3. Orthogonal Sampling React->Sample Analyze 4. NMR/GPC Analysis Sample->Analyze Analyze->Sample Feedback Loop Validate 5. Data Validation Analyze->Validate

Self-validating kinetic workflow for furan reactivity analysis.

Conclusion

While Furfuryl alcohol remains the gold standard for rapid, acid-catalyzed linear and branched resin synthesis, (5-Vinyl-2-furyl)methanol offers a highly specialized alternative. By blocking the C5 condensation site and introducing a polymerizable vinyl group, 5-VFM allows researchers to decouple furan ring chemistry from backbone polymerization, opening new avenues in the design of highly cross-linked, stimuli-responsive materials and complex drug-delivery matrices.

References
  • Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors MDPI URL:[Link]

  • Theoretical Study of the Decomposition Reactions of 2-Vinylfuran NIH / PMC URL:[Link]

  • Aqueous singlet oxygen reaction kinetics of furfuryl alcohol: effect of temperature, pH, and salt content RSC Publishing URL:[Link]

Sources

Validation

Thermal degradation comparison of vinyl vs alkyl substituted furans

Topic: Thermal Degradation Comparison of Vinyl vs. Alkyl Substituted Furans Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Degradation Comparison of Vinyl vs. Alkyl Substituted Furans Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical synthesis and materials science, furan derivatives serve as critical intermediates. However, the thermal stability profile of vinyl-substituted furans (e.g., 2-vinylfuran) differs fundamentally from alkyl-substituted furans (e.g., 2-methylfuran) . This guide delineates the divergence in their degradation pathways: vinyl furans are kinetically unstable, prone to rapid radical polymerization and carbene-mediated decomposition , whereas alkyl furans are thermodynamically unstable but kinetically slower, degrading primarily via oxidative ring opening and peroxide formation .

Chemical Basis of Stability[1]

The divergence in thermal stability stems from the electronic interaction between the substituent and the furan ring.

FeatureVinyl-Substituted (e.g., 2-Vinylfuran)Alkyl-Substituted (e.g., 2-Methylfuran)
Electronic Effect Conjugation (+M): The vinyl group extends the

-system, increasing electron density but creating a reactive diene/dienophile system.
Hyperconjugation (+I): Alkyl groups donate electron density via

-bond overlap, activating the ring toward electrophilic attack but stabilizing the structure against polymerization.
Primary Instability Kinetic: Low activation energy for polymerization (

kcal/mol).
Thermodynamic: Susceptible to auto-oxidation and peroxide formation over time.
Key Reactive Site Exocyclic double bond (C=C) & C5-H.Benzylic-like C-H bond on the alkyl group.

Degradation Mechanisms

A. Vinyl Furans: Polymerization and Carbene Formation

2-Vinylfuran (V2F) exhibits a "dual-threat" degradation profile. At storage temperatures, it undergoes auto-polymerization. At elevated temperatures (pyrolysis conditions, >400°C), it degrades via a unique carbene mechanism.

1. Radical Polymerization (Storage/Processing): Unlike alkyl furans, V2F acts as both a diene and a styrene-analogue. Without inhibitors (e.g., MEHQ), trace oxygen forms peroxides that initiate rapid free-radical polymerization, leading to insoluble gums.

2. High-Temperature Pyrolysis: Recent kinetic studies indicate that V2F undergoes a 1,5-hydrogen shift from C5 to C4, generating a carbene intermediate . This pathway is kinetically favored over direct bond fission.

V2F_Degradation V2F 2-Vinylfuran Poly Poly(2-vinylfuran) (Insoluble Gum) V2F->Poly Storage T (Radical Mechanism) Carbene 2-Vinylfuran-3(2H)-carbene (Transient Intermediate) V2F->Carbene High T (>400°C) 1,5-H Shift Frag Fragmentation Products (C2H2, CO, Allenes) Carbene->Frag Ring Opening

Figure 1: Dual degradation pathways of 2-vinylfuran dependent on thermal regime.

B. Alkyl Furans: Oxidative Ring Opening

Alkyl furans like 2-methylfuran (2-MF) are stable monomers but degrade via auto-oxidation . The "benzylic" C-H bond on the alkyl group is the weak link (


 kcal/mol).

Mechanism:

  • H-Abstraction: Radical attack removes a hydrogen from the alkyl group.

  • Peroxide Formation: Reaction with

    
     forms a hydroperoxide.
    
  • Ring Opening: The furan ring cleaves to form dicarbonyls (e.g., acetylacetone, 4-oxopentanal), which are toxic and reactive.

Alkyl_Degradation MF 2-Methylfuran Radical Furfuryl Radical MF->Radical H-Abstraction (Initiation) Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Dicarbonyl Dicarbonyls (e.g., 4-Oxopentanal) Peroxide->Dicarbonyl Ring Opening Polymer Oxidative Oligomers (Color formation) Dicarbonyl->Polymer Condensation

Figure 2: Oxidative degradation cascade of alkyl furans leading to ring opening.

Comparative Performance Data

The following data synthesizes kinetic stability and storage requirements.

Parameter2-Vinylfuran (V2F)2-Methylfuran (2-MF)
Storage Stability (25°C) Poor (< 1 week without inhibitor)Good (> 1 year if sealed)
Primary Degradation Product Solid Polymer (Poly-V2F)Liquid Dicarbonyls / Peroxides
Auto-ignition Temperature Low (due to polymerization exotherm)Moderate (~370°C)
Required Stabilizer MEHQ (100-300 ppm) or TBCBHT (optional, for long term)
Bond Dissociation Energy C-H (Vinyl): ~110 kcal/molC-H (Methyl): ~88 kcal/mol

Key Insight: V2F degradation is autocatalytic ; once polymerization begins, the heat generated accelerates the reaction. 2-MF degradation is linear and dependent on oxygen availability.

Experimental Protocols

To validate the stability of these furan derivatives in your specific formulation, use the following self-validating protocols.

Protocol A: Accelerated Aging (Storage Simulation)

Purpose: To determine the onset of polymerization (V2F) or peroxidation (Alkyl).

  • Preparation:

    • Aliquot 5 mL of neat sample (V2F and 2-MF) into 10 mL headspace vials.

    • Control: Flush with Argon (inert atmosphere).

    • Test: Leave 5 mL headspace as ambient air.

  • Incubation:

    • Store vials at 40°C in a dark thermostatic chamber for 7 days.

  • Analysis (Viscosity & Peroxide):

    • V2F: Invert vial. Any increase in viscosity or "gum" formation indicates polymerization.

    • 2-MF: Add 1 mL of sample to KI/Starch solution. Blue color indicates peroxide formation.

  • Self-Validation: The Argon control must remain clear and colorless. If the control degrades, the starting material was already compromised or the seal failed.

Protocol B: Pyrolysis-GC/MS (High-Temperature Stability)

Purpose: To identify degradation products relevant to high-temp processing (e.g., distillation).

  • Instrument: GC-MS with a Pyrolyzer unit (e.g., Py-2020iD).

  • Conditions:

    • Pyrolysis Temp: 500°C (Flash pyrolysis).

    • Column: Rxi-624Sil MS (30m x 0.25mm).[1]

    • Carrier: Helium at 1.4 mL/min.[1]

  • Detection:

    • V2F Targets: Look for dimers (m/z ~188) and isomers of benzene (ring rearrangement).

    • 2-MF Targets: Look for 2-pentanone, 4-pentenal, and CO extrusion products.

  • Causality Check:

    • If V2F shows peaks at M+2 (dihydro-products), it indicates H-transfer disproportionation, a hallmark of furan pyrolysis.

Implications for Drug Development

1. Raw Material Quality Control:

  • Vinyl Furans: Must be tested for polymer content (methanol precipitation test) upon receipt. Polymerized material will affect stoichiometry and can foul reactor lines.

  • Alkyl Furans: Must be tested for peroxides before distillation. Concentrating peroxides (via distillation) poses an explosion hazard.[2]

2. Synthetic Strategy:

  • Avoid using V2F as a solvent; use it only as a limiting reagent.

  • When using 2-MF as a solvent, ensure nitrogen blanketing to prevent the formation of ring-opened impurities that can act as Michael acceptors in your synthesis.

References

  • Theoretical Study of the Decomposition Reactions of 2-Vinylfuran. ACS Omega. (2024). Detailed kinetic modeling of V2F unimolecular dissociation and carbene pathways.

  • Thermal decomposition of furans with oxygenated substituents. Combustion and Flame. (2020). Comparative study of alkyl furan oxidation and radical chemistry.

  • The Role of Inhibitors in Monomer Storage. Fluoryx Technical Guides. (2020). Industrial standards for stabilizing vinyl monomers like V2F with MEHQ.

  • Kinetics of the Reactions of Hydroxyl Radicals with Furan and its Alkylated Derivatives. Atmospheric Chemistry. (2014). Kinetic data on OH-initiated oxidation of 2-methylfuran.

  • Safety Data Sheet: 2-Methylfuran. Carl Roth. (2024). Safety and storage compatibility data for alkyl furans.

Sources

Comparative

A Researcher's Comparative Guide to Validating Bio-based Carbon Content in (5-Vinyl-2-furyl)methanol Products

The increasing demand for sustainable and bio-based chemicals has positioned furan derivatives, such as (5-Vinyl-2-furyl)methanol, as critical platform molecules in the chemical industry.[1] Derived from renewable biomas...

Author: BenchChem Technical Support Team. Date: March 2026

The increasing demand for sustainable and bio-based chemicals has positioned furan derivatives, such as (5-Vinyl-2-furyl)methanol, as critical platform molecules in the chemical industry.[1] Derived from renewable biomass, these compounds offer a promising alternative to their petroleum-based counterparts.[2] For researchers and developers, particularly in the pharmaceutical and materials science sectors, objective verification of the bio-based content is paramount for both regulatory compliance and validating sustainability claims. This guide offers a comparative analysis of the established methods for this validation, supported by experimental protocols and a discussion of alternative bio-based furan derivatives.

The Scientific Imperative for Bio-based Content Validation

The term "bio-based" signifies that a material is derived in whole or in part from biomass resources.[3] The bio-based content is specifically the amount of bio-based carbon in the material or product, expressed as a percentage of the total organic carbon (TOC).[3] This distinction is crucial, as it directly relates to the product's carbon footprint and its reliance on renewable versus fossil resources. For a compound like (5-Vinyl-2-furyl)methanol, which can potentially be synthesized through various routes, empirical validation of its bio-based origin is a necessary component of its technical data package.

Primary Methodologies for Bio-based Carbon Determination

The cornerstone of bio-based content validation lies in the analysis of carbon isotopes, specifically the presence of Carbon-14 (¹⁴C).[4][5] Living organisms continuously exchange carbon with the atmosphere, which contains a known level of ¹⁴C.[6] Upon death, this exchange ceases, and the ¹⁴C within the organism's remains begins to decay at a predictable rate.[7] Consequently, materials derived from recent biomass will have a quantifiable ¹⁴C content, while those from petrochemical sources, which are millions of years old, will be devoid of ¹⁴C.[5]

The two most widely accepted and standardized methods for determining bio-based carbon content are ASTM D6866 and ISO 16620-2.[4][8]

Table 1: Comparison of Key Bio-based Content Validation Standards

StandardAnalytical Technique(s)Key OutputApplicability
ASTM D6866 Accelerator Mass Spectrometry (AMS), Liquid Scintillation Counting (LSC)[9]Percentage of bio-based carbon relative to Total Organic Carbon (TOC)[3]Solids, liquids, and gaseous samples containing carbon-based components.[8][10]
ISO 16620-2 Accelerator Mass Spectrometry (AMS), Liquid Scintillation Counting (LSC), Beta-Ionization (BI)[4][11]Percentage of bio-based carbon as a fraction of total carbon, total organic carbon, or sample mass.[9][12]Plastic products, polymers, monomers, and additives.[12]

The selection between these standards often depends on regulatory requirements and the specific nature of the product being tested. Both methods, however, rely on the fundamental principle of radiocarbon analysis to differentiate between contemporary and fossil-fuel-derived carbon.[10]

Experimental Protocol: Bio-based Carbon Determination via ASTM D6866 (Method B - AMS)

This protocol outlines the essential steps for determining the bio-based carbon content of a liquid sample, such as (5-Vinyl-2-furyl)methanol, using Accelerator Mass Spectrometry (AMS).

1. Sample Preparation:

  • A representative sample of the (5-Vinyl-2-furyl)methanol product is obtained.

  • The sample is combusted in a controlled environment with excess oxygen to convert all carbon to carbon dioxide (CO₂).[10]

  • The resulting CO₂ is purified to remove any contaminants that could interfere with the analysis.

2. Graphitization:

  • The purified CO₂ is then catalytically converted to graphite. This is a critical step as AMS instruments measure the ratios of carbon isotopes in a solid form.

3. AMS Analysis:

  • The graphite target is placed in the ion source of the AMS system.

  • The AMS instrument accelerates the carbon ions to high energies, separating them based on their mass-to-charge ratio. This allows for the precise counting of ¹²C, ¹³C, and ¹⁴C atoms.[13]

4. Data Calculation and Interpretation:

  • The ratio of ¹⁴C to ¹²C in the sample is measured relative to a modern reference standard, such as NIST Standard Reference Material (SRM) 4990C.[8][10]

  • The result is expressed as a percentage of modern carbon (pMC).[5]

  • A pMC value of 100% indicates that the material is entirely bio-based, while a value of 0% signifies it is derived from fossil fuels.[5] A value between 0% and 100% indicates a mixture of bio-based and fossil-based carbon.[5]

G cluster_prep Sample Preparation cluster_conversion Carbon Conversion cluster_analysis Isotope Analysis cluster_result Result Calculation Sample (5-Vinyl-2-furyl)methanol Sample Combustion Combustion to CO₂ Sample->Combustion Purification CO₂ Purification Combustion->Purification Graphitization Graphitization Purification->Graphitization AMS Accelerator Mass Spectrometry (AMS) Graphitization->AMS Data Data Acquisition (¹²C, ¹³C, ¹⁴C counts) AMS->Data Calculation Calculate ¹⁴C/¹²C Ratio vs. Modern Standard Data->Calculation Result Bio-based Carbon Content (%) Calculation->Result

Comparative Analysis with Alternative Furan-Based Platform Chemicals

(5-Vinyl-2-furyl)methanol is part of a broader family of furan-based platform chemicals derived from biomass.[14] Understanding its properties in the context of these alternatives is crucial for researchers selecting the optimal starting material for their applications.

Table 2: Performance and Origin Comparison of Key Furan Derivatives

CompoundTypical Bio-based Precursor(s)Key Performance Characteristics & Applications
(5-Vinyl-2-furyl)methanol 5-Hydroxymethylfurfural (HMF)[15]Possesses both a hydroxyl and a vinyl group, making it a versatile monomer for polymers and adhesives. Potential applications in drug delivery systems and specialty resins.
Furfuryl Alcohol Furfural[16]Used in the production of furan resins, which are known for their thermal stability and chemical resistance. Also utilized as a solvent and in the synthesis of other fine chemicals.
2,5-Furandicarboxylic Acid (FDCA) 5-Hydroxymethylfurfural (HMF)[1]A key building block for bio-based polyesters like PEF (polyethylene furanoate), a renewable alternative to PET.[1] Offers improved barrier properties in packaging applications.[1]
2,5-Bis(hydroxymethyl)furan (BHMF) 5-Hydroxymethylfurfural (HMF)[17]A diol used in the synthesis of polyesters, polyurethanes, and plasticizers.[18] Can impart flexibility and other desirable properties to polymers.
2-Methylfuran Furfural[19]A potential biofuel with a high energy density.[19] Also used as a solvent and in the synthesis of other furanic compounds.

The selection of a specific furan derivative will depend on the desired end-product properties and the synthetic pathways available. The validation of the bio-based content for any of these alternatives would follow the same principles of radiocarbon analysis outlined above.

Analytical Characterization of Furan Derivatives

Beyond bio-based content, a thorough characterization of (5-Vinyl-2-furyl)methanol and its alternatives is essential. A suite of analytical techniques is typically employed to confirm the identity, purity, and structure of these compounds.

Table 3: Common Analytical Techniques for Furan Derivative Characterization

TechniquePurpose
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile and semi-volatile compounds.[20][21] Crucial for purity assessment and identification of by-products.[22]
High-Performance Liquid Chromatography (HPLC) Separation and quantification of less volatile furan derivatives.[20] Often used with a Diode-Array Detector (DAD) for enhanced selectivity.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the molecular structure.[22] Provides detailed information about the connectivity of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the molecule.
Future Outlook and Concluding Remarks

The transition towards a bio-based economy is a scientific and industrial imperative. Furan-based platform chemicals, including (5-Vinyl-2-furyl)methanol, are at the forefront of this movement. For the researchers and developers driving this innovation, rigorous and standardized validation of bio-based content is not merely a procedural step but a fundamental aspect of scientific integrity and a key enabler of trust in these emerging sustainable technologies. The methodologies and comparative data presented in this guide provide a solid foundation for making informed decisions in the selection, characterization, and application of these promising bio-based compounds.

References

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  • SGS. (2025). ISO 16620 Biobased Content Testing Plastics. Retrieved from [Link]

  • SGS. (2025). ASTM D6866, biobased, biogenic carbon. Retrieved from [Link]

  • ASTM International. (2024). ASTM D6866-24 - Standard Test Methods for Determining the Biobased. Retrieved from [Link]

  • BSI Group. (2019). BS ISO 16620-2:2019 | Plastics. Biobased content. Determination of biobased carbon content. Retrieved from [Link]

  • BioPreferred Program. (n.d.). ASTM D6866 - Frequently Asked Questions. Retrieved from [Link]

  • BioPreferred Program. (2019). Captured carbon vs. biobased. Retrieved from [Link]

  • International Organization for Standardization. (2015). ISO 16620-2:2015. Retrieved from [Link]

  • StudySmarter. (2023). Furan Derivatives: Preparation & Hydrogenation Techniques. Retrieved from [Link]

  • MDPI. (2018). Recent Trends in the Production, Combustion and Modeling of Furan-Based Fuels. Retrieved from [Link]

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  • MDPI. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

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  • Wikipedia. (n.d.). Radiocarbon dating. Retrieved from [Link]

  • EnvironmentalScience.org. (2026). How Radiocarbon-14 Dating Works. Retrieved from [Link]

  • University of Chicago. (2023). Carbon-14 dating, explained. Retrieved from [Link]

  • Anthroholic. (2023). Radiocarbon Dating. Retrieved from [Link]

  • Ananikov Laboratory. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]

  • MDPI. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Retrieved from [Link]

  • MDPI. (2024). Furfural as a Bio-Based Platform Molecule in Industry: Feedstocks and New Chemistries. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). 5-Hydroxymethyl-2-vinylfuran: a biomass-based solvent-free adhesive. Retrieved from [Link]

  • TU Delft Repositories. (n.d.). Microbial transformation of 5- hydroxymethylfurfural (HMF) to 2,5- Bis(hydroxymethyl)furan (BHMF). Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Catalyst-free synthesis of biodiesel precursors from biomass-based furfuryl alcohols in the presence of H2O and air. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-FURANMETHANOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants. Retrieved from [Link]

  • Hypha Discovery. (2025). Small but mighty: the impact of tertiary alcohols in drug design. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Retrieved from [Link]

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